Product packaging for Cyclobutyl(cyclopropyl)methanone(Cat. No.:CAS No. 14114-01-3)

Cyclobutyl(cyclopropyl)methanone

Cat. No.: B1425382
CAS No.: 14114-01-3
M. Wt: 124.18 g/mol
InChI Key: FZJDDPBUCXPYOK-UHFFFAOYSA-N
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Description

Cyclobutyl(cyclopropyl)methanone is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1425382 Cyclobutyl(cyclopropyl)methanone CAS No. 14114-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(cyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJDDPBUCXPYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to cyclobutyl(cyclopropyl)methanone, a valuable building block in organic synthesis. The synthesis involves a Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonyl chloride. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process, which is outlined below. The overall strategy relies on the formation of a highly reactive organometallic (Grignard) reagent and its subsequent acylation.

The central synthetic pathway involves:

  • Preparation of Precursors: This involves the synthesis of the two key reactants:

    • Cyclopropylmagnesium Bromide: Prepared from the reaction of cyclopropyl bromide with magnesium metal.

    • Cyclobutanecarbonyl Chloride: Synthesized from the corresponding cyclobutanecarboxylic acid using a chlorinating agent.

  • Grignard Reaction: The core carbon-carbon bond-forming step where cyclopropylmagnesium bromide reacts with cyclobutanecarbonyl chloride to yield the final product, this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of Cyclopropylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for the formation of Grignard reagents.[1][2]

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Once the reaction has initiated, add the remaining solution of cyclopropyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • The resulting grey-to-brown solution of cyclopropylmagnesium bromide is then cooled to room temperature and used directly in the next step.

Synthesis of Cyclobutanecarbonyl Chloride

This procedure is based on standard methods for converting carboxylic acids to acyl chlorides.[3]

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), dissolve cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude cyclobutanecarbonyl chloride can be purified by distillation to yield a colorless liquid.

Synthesis of this compound

This final step involves the Grignard reaction between the two prepared precursors.

Materials:

  • Cyclopropylmagnesium bromide solution in THF (from step 2.1)

  • Cyclobutanecarbonyl chloride (from step 2.2)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, place a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the previously prepared cyclopropylmagnesium bromide solution (1.0-1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclopropyl bromideC₃H₅Br120.9868-701.51
MagnesiumMg24.31-1.74
Cyclobutanecarboxylic acidC₅H₈O₂100.121951.07
Thionyl chlorideSOCl₂118.97791.64
Cyclobutanecarbonyl chlorideC₅H₇ClO118.56143-1451.14

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₈H₁₂O
Molar Mass ( g/mol )124.18
AppearanceColorless liquid (predicted)
Boiling PointNot explicitly found, estimated to be in the range of 170-190 °C at atmospheric pressure
Predicted Spectroscopic Data
Infrared (IR) ν_max (cm⁻¹)~1700 (C=O stretch)[3]
¹H-NMR (CDCl₃, ppm)~3.0 - 3.5 (m, 1H, Cyclobutyl-CH), ~2.5 - 3.0 (m, 2H, Cyclobutyl-CH₂ α to C=O), ~2.0 - 2.5 (m, 1H, Cyclopropyl-CH), ~1.8 - 2.2 (m, 2H, Cyclobutyl-CH₂ β to C=O), ~0.8 - 1.2 (m, 4H, Cyclopropyl-CH₂)[3]
¹³C-NMR (CDCl₃, ppm)Predicted shifts: ~210 (C=O), ~45 (Cyclobutyl-CH), ~25 (Cyclobutyl-CH₂), ~20 (Cyclopropyl-CH), ~10 (Cyclopropyl-CH₂)
Mass Spectrometry (m/z)[M]⁺ = 124.0888 (calculated for C₈H₁₂O)

Table 3: Reaction Parameters and Expected Outcomes

Reaction StepKey ParametersExpected YieldPurity
Grignard Reagent FormationAnhydrous conditions, initiation with iodine> 90% (titrated)-
Acyl Chloride SynthesisReflux with excess thionyl chloride85-95%> 98% (after distillation)
Final Grignard ReactionLow temperature (-78 °C), slow addition70-85% (estimated based on analogous reactions)> 95% (after purification)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_sm Starting Materials cluster_int Intermediates cluster_prod Final Product sm1 Cyclopropyl bromide int1 Cyclopropylmagnesium bromide sm1->int1 Grignard Formation (THF, I₂ catalyst) sm2 Magnesium sm2->int1 Grignard Formation (THF, I₂ catalyst) sm3 Cyclobutanecarboxylic acid int2 Cyclobutanecarbonyl chloride sm3->int2 Chlorination (DCM, DMF catalyst) sm4 Thionyl chloride sm4->int2 Chlorination (DCM, DMF catalyst) prod This compound int1->prod Grignard Reaction (-78 °C, THF) int2->prod Grignard Reaction (-78 °C, THF)

Caption: Synthetic workflow for this compound.

Experimental_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_acyl_chloride_prep Acyl Chloride Preparation cluster_final_reaction Final Synthesis and Purification A1 Combine Mg and I₂ in flame-dried flask A2 Add cyclopropyl bromide in anhydrous THF dropwise A1->A2 A3 Reflux to completion A2->A3 C2 Slowly add Grignard reagent A3->C2 Use directly B1 Dissolve cyclobutanecarboxylic acid in anhydrous DCM B2 Add SOCl₂ and catalytic DMF B1->B2 B3 Reflux until gas evolution ceases B2->B3 B4 Distill to purify B3->B4 C1 Cool cyclobutanecarbonyl chloride solution to -78 °C B4->C1 Use purified C1->C2 C3 Warm to RT and quench with aq. NH₄Cl C2->C3 C4 Aqueous workup (extraction, washes, drying) C3->C4 C5 Purify by vacuum distillation or column chromatography C4->C5

Caption: Detailed experimental workflow.

References

cyclobutyl(cyclopropyl)methanone chemical properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of cyclobutyl(cyclopropyl)methanone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines known properties with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Chemical and Physical Properties

This compound is a ketone featuring two strained cycloalkane rings, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This unique structure imparts significant ring strain, influencing its reactivity.[1] The physical and chemical properties are summarized in the tables below. It is important to note that where experimental data is unavailable, predicted values are provided.

General Properties
PropertyValueSource
CAS Number 14114-01-3[2]
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
IUPAC Name This compound
SMILES C1CC(C1)C(=O)C2CC2[2]
Physical Form Liquid (Predicted)[2]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 183.2 ± 25.0 °C
Density 0.945 ± 0.06 g/cm³
pKa -7.21 ± 0.20

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The following tables outline the expected spectroscopic signatures based on the known effects of the functional groups and strained rings.

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (ppm)Multiplicity
Cyclobutyl-CH3.0 - 3.5Multiplet
Cyclobutyl-CH₂ (α to C=O)2.5 - 3.0Multiplet
Cyclobutyl-CH₂ (β to C=O)1.8 - 2.2Multiplet
Cyclopropyl-CH2.0 - 2.5Multiplet
Cyclopropyl-CH₂0.8 - 1.2Multiplet

Note: The complex splitting patterns arise from the coupling of protons within the two cyclic systems.[1]

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (ppm)
C=O~210
Cyclobutyl-CH~45
Cyclobutyl-CH₂ (α to C=O)~25
Cyclobutyl-CH₂ (β to C=O)~18
Cyclopropyl-CH~20
Cyclopropyl-CH₂~10

Note: The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons appear at unusually high fields due to the ring strain.[1]

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch~1700
C-H Stretch (aliphatic)2800 - 3000

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the presence of the carbonyl group and the strained cyclopropyl and cyclobutyl rings. The cyclopropyl group, in particular, is susceptible to ring-opening reactions, especially when activated by the adjacent ketone. Photochemical reactions, such as the Norrish Type I cleavage, are characteristic of cyclopropyl ketones and can lead to the formation of diradical intermediates and subsequent rearrangements. The cyclobutyl ring can undergo ring-expansion reactions, providing synthetic routes to larger cyclic systems.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a cyclopropyl-containing Grignard reagent with cyclobutanecarbonyl chloride, or a similar coupling reaction. A detailed experimental protocol for a related synthesis is provided below.

This protocol describes a general method for the synthesis of a ketone from an acid chloride and a Grignard reagent, which can be adapted for the synthesis of this compound.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Magnesium turnings

  • Cyclobutyl bromide

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6 M HCl

Procedure:

  • Preparation of Cyclopropanecarbonyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.

    • Slowly add an excess of thionyl chloride.

    • Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

    • Distill the mixture to obtain pure cyclopropanecarbonyl chloride.

  • Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):

    • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

    • The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction of Grignard Reagent with Acid Chloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice and acidify with 6 M HCl.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Preparation of Cyclopropanecarbonyl Chloride cluster_1 Preparation of Grignard Reagent cluster_2 Coupling and Product Formation A Cyclopropanecarboxylic Acid C Cyclopropanecarbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) G This compound C->G Reaction C->G D Cyclobutyl Bromide F Cyclobutylmagnesium Bromide D->F Anhydrous Ether E Magnesium (Mg) F->G

Caption: Proposed synthetic pathway for this compound.

Safety and Handling

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[2]

  • GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Research Applications

The unique structural features of this compound make it an interesting building block for organic synthesis and medicinal chemistry. The presence of two different strained rings offers opportunities for selective chemical transformations. Its rigid framework could be explored for the development of novel ligands for biological targets. Further research is needed to fully characterize its reactivity and explore its potential applications.

References

An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanone (CAS Number: 14114-01-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information for CAS number 14114-01-3, also known as cyclobutyl(cyclopropyl)methanone. It is important to note that while this compound is commercially available, dedicated research on its specific properties and biological activity is limited in publicly accessible literature. Consequently, a significant portion of the data presented, particularly spectroscopic and some physicochemical properties, is based on computational predictions and established principles of organic chemistry. All predicted data should be verified through experimental analysis.

Core Chemical Properties

This compound is a ketone featuring two strained cycloalkane rings, a cyclobutane and a cyclopropane, attached to a carbonyl group. This unique structural arrangement suggests interesting chemical reactivity and potential as a versatile building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available; however, many are predicted and should be treated as estimates.

PropertyValueSource
CAS Number 14114-01-3Sigma-Aldrich[1]
Molecular Formula C₈H₁₂OSigma-Aldrich[1]
Molecular Weight 124.18 g/mol Sigma-Aldrich[1]
IUPAC Name This compoundSigma-Aldrich[1]
Physical Form LiquidSigma-Aldrich[1]
Purity Typically ≥95% (commercial)Sigma-Aldrich[1]
Storage Temperature 4 °CSigma-Aldrich[1]
InChI Key FZJDDPBUCXPYOK-UHFFFAOYSA-NSigma-Aldrich[1]
Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely available. The following tables outline the predicted spectroscopic features based on computational modeling and known values for similar structures.

1.2.1. ¹H-NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
3.0 - 3.5MultipletCyclobutyl-CH
2.5 - 3.0MultipletCyclobutyl-CH₂ (α to C=O)
1.8 - 2.2MultipletCyclobutyl-CH₂ (β to C=O)
2.0 - 2.5MultipletCyclopropyl-CH
0.8 - 1.2MultipletCyclopropyl-CH₂

1.2.2. ¹³C-NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
200 - 215Carbonyl Carbon (C=O)
(aliphatic region)Cyclobutyl and Cyclopropyl Carbons

1.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Vibration
~1700C=O (Ketone) Stretch
2800 - 3000C-H (sp³) Stretch

1.2.4. Mass Spectrometry (Predicted Fragmentation)

m/zProposed Fragment
124[M]⁺ (Molecular Ion)
95[M - C₂H₅]⁺
83[M - C₃H₅]⁺
69[C₄H₅O]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on general organic chemistry principles.

Proposed Synthesis Workflow

A common method for the synthesis of ketones is the oxidation of a corresponding secondary alcohol. This suggests a two-step synthesis starting from commercially available cyclobutanecarboxaldehyde and a cyclopropyl Grignard reagent.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A Cyclobutanecarboxaldehyde C Cyclobutyl(cyclopropyl)methanol A->C 1. Diethyl ether B Cyclopropylmagnesium bromide (Grignard Reagent) B->C 2. H₃O⁺ workup D Cyclobutyl(cyclopropyl)methanol F This compound (CAS 14114-01-3) D->F E Oxidizing Agent (e.g., PCC, Swern Oxidation) E->F

Caption: Proposed two-step synthesis of this compound.

Potential Reactivity and Synthetic Utility

The presence of two strained rings and a ketone functionality makes this compound a potentially valuable intermediate in organic synthesis. The reactivity is likely to be centered around the carbonyl group and the highly strained cyclopropane ring.

G cluster_0 Carbonyl Chemistry cluster_1 Ring Opening/Rearrangement A This compound B Reduction (e.g., NaBH₄) A->B Cyclobutyl(cyclopropyl)methanol C Wittig Reaction (e.g., Ph₃P=CH₂) A->C Alkene product D Grignard Reaction (e.g., MeMgBr) A->D Tertiary alcohol E Acid-catalyzed ring opening A->E Rearranged products F Photochemical rearrangement A->F Diradical intermediates

Caption: Potential reaction pathways for this compound.

Biological Activity Profile

There is a notable lack of published research on the biological activity of this compound. Some sources suggest a potential interaction with cytochrome P450 enzymes, a common feature for small, lipophilic molecules. However, without experimental data, this remains speculative.

The structural motifs of cyclopropane and cyclobutane are present in various biologically active compounds. For instance, some cyclopropane-containing molecules exhibit enzyme inhibition or antimicrobial properties. The cyclobutane ring has been explored as a phenyl isostere in drug design to improve pharmacokinetic properties.

Given the absence of specific data, any investigation into the biological effects of this compound would be exploratory. A hypothetical workflow for initial biological screening is presented below.

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Hit Identification A This compound (Test Compound) B Enzyme Inhibition Assays (e.g., CYP450 panel) A->B C Cell-based Assays (e.g., cytotoxicity, proliferation) A->C D Antimicrobial Assays (e.g., MIC determination) A->D E Identification of Biological Activity B->E C->E D->E

Caption: A hypothetical workflow for the initial biological screening.

Experimental Protocols

As previously stated, specific experimental protocols for the synthesis and analysis of this compound are not well-documented in the literature. Researchers should adapt general procedures for analogous chemical transformations.

General Protocol for the Synthesis via Oxidation of Cyclobutyl(cyclopropyl)methanol

Materials:

  • Cyclobutyl(cyclopropyl)methanol

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure (using PCC):

  • Dissolve cyclobutyl(cyclopropyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Directions

This compound (CAS 14114-01-3) is a chemical entity with interesting structural features that suggest potential for broader application in synthetic and medicinal chemistry. The current body of knowledge is largely limited to its commercial availability and predicted properties. There is a clear need for foundational research to experimentally determine its physicochemical properties, spectroscopic data, and to explore its reactivity and biological profile. Such studies would unlock the potential of this molecule as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Spectroscopic Profile of Cyclobutyl(cyclopropyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for cyclobutyl(cyclopropyl)methanone (C₈H₁₂O, MW: 124.18 g/mol ). Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from computational models and spectral databases of similar compounds. It serves as a valuable resource for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound [1]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Cyclobutyl-CH3.0 - 3.5Multiplet
Cyclobutyl-CH₂ (α to C=O)2.5 - 3.0Multiplet
Cyclopropyl-CH2.0 - 2.5Multiplet
Cyclobutyl-CH₂ (β to C=O)1.8 - 2.2Multiplet
Cyclopropyl-CH₂0.8 - 1.2Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~210
Cyclobutyl-CH~45
Cyclobutyl-CH₂ (α to C=O)~25
Cyclopropyl-CH~20
Cyclobutyl-CH₂ (β to C=O)~18
Cyclopropyl-CH₂~10
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound [1]

Functional GroupVibration ModePredicted Frequency (cm⁻¹)
C=O (Ketone)Stretch~1700
C-H (Cycloalkane)Stretch2850 - 3000
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

m/zIon
124[M]⁺ (Molecular Ion)
95[M - C₂H₅]⁺ or [M - C₂H₄-H]⁺
83[M - C₃H₅]⁺
69[C₄H₅O]⁺ or [C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

Sample Preparation (Thin Film):

  • If the sample is a non-volatile liquid, place a drop between two KBr or NaCl plates and gently press them together to form a thin film.

  • If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, diethyl ether). A typical concentration is around 1 mg/mL.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column. The GC oven temperature program should be optimized to ensure good separation.

  • The separated components elute from the GC column and enter the mass spectrometer ion source.

Mass Spectrum Acquisition (Electron Ionization - EI):

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecules.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • A detector records the abundance of each ion.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule by identifying stable carbocations and neutral losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of Cyclobutyl(cyclopropyl)methanone

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and structural visualization.

Chemical and Physical Properties

This compound is a ketone featuring two distinct cycloalkane moieties, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This combination of strained ring systems imparts unique chemical and physical properties to the molecule.

PropertyValueReference(s)
CAS Number 14114-01-3[1][2]
Molecular Formula C₈H₁₂O[1][2]
Molecular Weight 124.18 g/mol [1][2]
InChI Key FZJDDPBUCXPYOK-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)C2CC2[2]

Structural and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The presence of the strained cyclopropyl and cyclobutyl rings, along with the carbonyl group, results in characteristic spectral features.

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of the cycloalkyl protons. The protons on the cyclopropane ring are notably shielded due to the ring's unique electronic structure and are expected to appear at higher fields (lower ppm values) compared to the cyclobutyl protons.[1]

Proton EnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Cyclobutyl-CH (methine)3.0 - 3.5Multiplet
Cyclobutyl-CH₂ (α to C=O)2.5 - 3.0Multiplet
Cyclobutyl-CH₂ (β to C=O)1.8 - 2.2Multiplet
Cyclopropyl-CH (methine)2.0 - 2.5Multiplet
Cyclopropyl-CH₂0.8 - 1.2Multiplet
Note: These are predicted values based on general principles of NMR spectroscopy.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbonyl carbon is expected to have the most downfield chemical shift.

Carbon EnvironmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)> 200
Cyclobutyl-CH (methine)45 - 55
Cyclobutyl-CH₂ (α to C=O)30 - 40
Cyclobutyl-CH₂ (β to C=O)15 - 25
Cyclopropyl-CH (methine)15 - 25
Cyclopropyl-CH₂5 - 15
Note: These are predicted values.

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption from the carbonyl (C=O) group.

Vibrational ModePredicted Frequency (cm⁻¹)
Carbonyl (C=O) Stretch~1700
C-H Stretch (Cycloalkyl)2800-3000
Note: Predicted values based on typical ketone and cycloalkane absorptions.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z of 124.[1] The primary fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group.

m/zProposed Fragment IonPossible Neutral Loss
124[C₈H₁₂O]⁺• (Molecular Ion)-
95[C₇H₁₁O]⁺•CH₃ (from cyclobutyl ring)
83[C₅H₇O]⁺•C₂H₅ (from cyclobutyl ring)
69[C₄H₅O]⁺•C₄H₇ (cyclobutyl radical)
55[C₃H₃O]⁺•C₅H₉
41[C₃H₅]⁺C₅H₇O•
Note: This represents a plausible fragmentation pattern.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: For a neat liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal is taken first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Molecular Structure and Ring Strain

The molecular structure is characterized by the strained cyclopropyl and cyclobutyl rings. The cyclopropane ring has significant angle strain with C-C-C bond angles of approximately 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbon.[3] The cyclobutane ring is also strained, though less so than cyclopropane, and it adopts a puckered conformation to reduce torsional strain. The strain energy for a cyclopropane ring is about 27.6 kcal/mol, and for a cyclobutane ring, it is about 26.3 kcal/mol.

Structural FeatureApproximate Value
Cyclopropane C-C-C Bond Angle~60°
Cyclobutane C-C-C Bond Angle~88° (puckered)
Cyclopropane C-C Bond Length~1.510 Å
Cyclobutane C-C Bond Length~1.556 Å
Cyclopropane Ring Strain Energy~27.6 kcal/mol
Cyclobutane Ring Strain Energy~26.3 kcal/mol

These strained rings are of interest in medicinal chemistry as they can impart conformational rigidity and influence metabolic stability.[1]

Visualizations

G Generalized Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Workup & Product Cyclopropyl Grignard Cyclopropyl Grignard Grignard Reaction Grignard Reaction Cyclopropyl Grignard->Grignard Reaction Cyclobutanecarbonyl chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl chloride->Grignard Reaction Magnesium alkoxide Magnesium alkoxide Grignard Reaction->Magnesium alkoxide Aqueous Workup Aqueous Workup Magnesium alkoxide->Aqueous Workup Final Product This compound Aqueous Workup->Final Product

Caption: Generalized synthetic workflow for this compound.

G Key Mass Spectrometry Fragmentation Pathways M_ion [C₈H₁₂O]⁺• m/z = 124 frag1 [C₄H₅O]⁺ m/z = 69 M_ion->frag1 - •C₄H₇ frag2 [C₅H₇O]⁺ m/z = 83 M_ion->frag2 - •C₃H₅ frag4 [C₄H₇]⁺ m/z = 55 frag1->frag4 - CO frag3 [C₃H₅]⁺ m/z = 41 frag2->frag3 - C₂H₂O

Caption: Predicted fragmentation pathways in EI-MS.

G Structure-Spectroscopy Correlation cluster_structure Structural Features cluster_spectroscopy Spectroscopic Signatures Molecule This compound Carbonyl C=O Group Molecule->Carbonyl Cycloalkanes Cycloalkyl Rings (C-H, C-C) Molecule->Cycloalkanes StrainedRings Strained Rings Molecule->StrainedRings IR_CO IR: ~1700 cm⁻¹ Carbonyl->IR_CO stretching vibration NMR_Upfield ¹H NMR: 0.8-3.5 ppm Cycloalkanes->NMR_Upfield proton environments NMR_Shielding ¹H NMR: Shielded Cyclopropyl Protons StrainedRings->NMR_Shielding anisotropic effects

Caption: Relationship between molecular structure and key spectroscopic signals.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone possessing two strained carbocyclic rings, a cyclobutyl and a cyclopropyl group, directly attached to the carbonyl carbon. This structural arrangement results in a compound with significant inherent ring strain, making it a versatile intermediate for a variety of chemical transformations. The high ring strain energies of both the cyclopropane (~27.6 kcal/mol) and cyclobutane (~26.3 kcal/mol) moieties render the molecule susceptible to a range of ring-opening reactions, photochemical rearrangements, and thermal isomerizations.[1] This guide provides a comprehensive overview of the predicted reactivity and reaction mechanisms of this compound, drawing upon established principles from the chemistry of cyclopropyl and cyclobutyl ketones. Due to the limited specific research on this compound, this document extrapolates from analogous systems to provide a predictive yet thorough analysis for researchers in organic synthesis and drug development.

Introduction: The Influence of Ring Strain on Reactivity

The chemical behavior of this compound is dominated by the presence of its two strained rings. The cyclopropyl group, with its 60° C-C-C bond angles, and the puckered cyclobutyl ring, with bond angles of approximately 88°, deviate significantly from the ideal 109.5° sp³ bond angle. This deviation leads to high ring strain, which is a key driving force for many of the reactions this molecule undergoes. The carbonyl group plays a crucial role in activating the adjacent cyclopropyl ring, making it susceptible to cleavage.

Table 1: Comparison of Ring Strain and Physical Properties

PropertyCyclopropaneCyclobutane
Ring Strain Energy (kcal/mol)~27.6~26.3
C-C-C Bond Angle~60°~88° (puckered)

Key Reaction Mechanisms

The reactivity of this compound can be broadly categorized into three main types of reactions: acid-catalyzed rearrangements, photochemical reactions, and thermal rearrangements.

Acid-Catalyzed Rearrangements and Ring-Opening

In the presence of acid, the carbonyl oxygen of this compound is protonated, which facilitates the opening of the highly strained cyclopropyl ring to form a more stable carbocation. This intermediate can then undergo further rearrangements, including expansion of the cyclobutyl ring.

Acid_Catalyzed_Rearrangement cluster_0 Protonation and Ring Opening cluster_1 Ring Expansion and Product Formation A This compound B Protonated Ketone A->B H+ C Cyclopropylcarbinyl Cation Intermediate B->C Cyclopropyl Ring Opening D Cyclopentyl Cation C->D Cyclobutyl Ring Expansion E Rearranged Product (e.g., Spiro Ketone) D->E Deprotonation

Caption: Acid-catalyzed rearrangement of this compound.

A plausible reaction pathway involves the initial protonation of the carbonyl oxygen, followed by the cleavage of a C-C bond in the cyclopropyl ring to generate a stabilized carbocation. This intermediate can then trigger a 1,2-alkyl shift, leading to the expansion of the cyclobutyl ring to a more stable cyclopentyl system.

Photochemical Reactivity: Norrish Type I Cleavage

Upon photochemical excitation, ketones like this compound can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond.[2][3] Given the two different α-substituents (cyclobutyl and cyclopropyl), two primary cleavage pathways are possible, leading to the formation of either a cyclobutyl radical and a cyclopropylcarbonyl radical, or a cyclopropyl radical and a cyclobutylcarbonyl radical. The subsequent reactions of these radical intermediates, such as decarbonylation and radical recombination, can lead to a variety of products.

Norrish_Type_I_Cleavage A This compound B Excited State A->B C Pathway A: Cyclobutyl Radical + Cyclopropylcarbonyl Radical B->C α-cleavage D Pathway B: Cyclopropyl Radical + Cyclobutylcarbonyl Radical B->D α-cleavage E Decarbonylation & Recombination Products C->E D->E

Caption: Norrish Type I cleavage pathways for this compound.

The relative stability of the resulting alkyl radicals will likely influence the preferred cleavage pathway. Subsequent decarbonylation of the acyl radicals, followed by recombination of the alkyl radicals, can lead to the formation of cyclobutylcyclopropane, as well as products from radical disproportionation.

Thermal Rearrangements

Thermal activation of this compound can induce rearrangements, primarily driven by the release of ring strain. The cyclopropyl group is particularly susceptible to thermal ring-opening to form a diradical intermediate, which can then undergo various rearrangements. One expected transformation is the isomerization to unsaturated ketones.

Thermal_Rearrangement A This compound B Diradical Intermediate A->B Δ (Heat) C Unsaturated Ketone Product B->C Rearrangement

Caption: Thermal rearrangement of this compound.

Quantitative Reactivity Data (Predictive Analysis)

Table 2: Predicted Relative Reactivity and Product Distribution

Reaction TypeConditionsKey IntermediatesPredicted Major ProductsPredicted Relative Rate
Acid-Catalyzed RearrangementH⁺, moderate temp.CarbocationsSpirocyclic ketones, cyclopentyl derivativesModerate to Fast
Photochemical (Norrish I)UV light (e.g., 254 nm)Acyl and alkyl radicalsAlkanes, alkenes, CO, recombination productsWavelength dependent
Thermal RearrangementHigh temperature (>200 °C)DiradicalsUnsaturated open-chain or cyclic ketonesSlow to Moderate

The relative rates of these reactions are highly dependent on the specific conditions. For instance, the quantum yield of photochemical reactions is wavelength-dependent. Thermal rearrangements typically require significant thermal energy to overcome the activation barrier for C-C bond cleavage.

Experimental Protocols (Illustrative Examples)

While specific experimental protocols for this compound are not published, the following procedures for analogous compounds can be adapted to explore its reactivity.

Illustrative Protocol for Acid-Catalyzed Rearrangement (Adapted from cyclopropyl ketone rearrangements)

Objective: To investigate the acid-catalyzed ring expansion of the cyclobutyl moiety initiated by cyclopropyl ring opening.

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable inert solvent (e.g., 10 mL of dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid (e.g., 1.1 mmol of BF₃·OEt₂) or a Brønsted acid (e.g., 1.1 mmol of p-toluenesulfonic acid) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Protocol for Photochemical Norrish Type I Reaction (Adapted from cyclobutyl methyl ketone photolysis)

Objective: To induce Norrish Type I cleavage and analyze the resulting products.

Procedure:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or hexane) in a quartz reaction vessel.

  • Degas the solution with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm) while maintaining a constant temperature.

  • Monitor the reaction progress by GC or GC-MS to identify the volatile products.

  • After a set irradiation time, concentrate the reaction mixture carefully and analyze the product distribution.

Conclusion

This compound represents a fascinating and synthetically versatile molecule whose reactivity is governed by the high ring strain of its constituent carbocycles. While dedicated studies on this specific compound are sparse, a robust understanding of its potential chemical transformations can be extrapolated from the well-established chemistry of cyclopropyl and cyclobutyl ketones. The acid-catalyzed, photochemical, and thermal reactions discussed herein provide a roadmap for researchers to explore the synthetic utility of this unique ketone. Further experimental investigation is warranted to fully elucidate the specific reaction pathways and to quantify the reactivity of this promising building block in organic synthesis and medicinal chemistry.

References

Cyclobutyl(cyclopropyl)methanone: A Technical Review of a Structurally Intriguing Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a fascinating, yet under-researched, chemical entity that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two strained carbocyclic rings—a cyclobutane and a cyclopropane—flanking a carbonyl group, presents a unique combination of steric and electronic properties. The inherent ring strain of both the cyclopropyl (~27.6 kcal/mol) and cyclobutyl (~26.3 kcal/mol) moieties makes this molecule a high-energy starting material, primed for a variety of chemical transformations.[1] This technical guide provides a comprehensive review of the available research on this compound, including its predicted properties, potential synthetic routes, and prospective applications, particularly in the realm of drug discovery. While dedicated experimental studies on this specific molecule are notably scarce in published literature, this review extrapolates from the well-established chemistry of related cyclopropyl and cyclobutyl ketones to offer valuable insights for researchers.[1]

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₈H₁₂O[2]
Molecular Weight124.18 g/mol [2]
CAS Number14114-01-3[2]
IUPAC NameThis compound
InChI KeyFZJDDPBUCXPYOK-UHFFFAOYSA-N
Canonical SMILESC1CC(C1)C(=O)C2CC2[2]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and the known chemical shift ranges for cyclopropyl and cyclobutyl groups.[1] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data [1]

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Cyclobutyl-CH3.0 - 3.5Multiplet
Cyclobutyl-CH₂ (α to C=O)2.5 - 3.0Multiplet
Cyclobutyl-CH₂ (β to C=O)1.8 - 2.2Multiplet
Cyclopropyl-CH2.0 - 2.5Multiplet
Cyclopropyl-CH₂0.8 - 1.2Multiplet

Table 2: Predicted ¹³C NMR Data [1]

Carbon AtomPredicted Chemical Shift (ppm)
C=O~210
Cyclobutyl-CH~45
Cyclobutyl-CH₂ (α to C=O)~25
Cyclobutyl-CH₂ (β to C=O)~18
Cyclopropyl-CH~20
Cyclopropyl-CH₂~10

Synthesis and Experimental Protocols

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the preparation of such ketones involves the oxidation of the corresponding secondary alcohol, cyclobutyl(cyclopropyl)methanol.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Cyclobutyl(cyclopropyl)methanol cluster_1 Oxidation to Ketone Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Grignard Reaction Grignard Reaction Cyclopropanecarboxaldehyde->Grignard Reaction Cyclobutylmagnesium bromide Cyclobutylmagnesium bromide Cyclobutylmagnesium bromide->Grignard Reaction Cyclobutyl(cyclopropyl)methanol Cyclobutyl(cyclopropyl)methanol Grignard Reaction->Cyclobutyl(cyclopropyl)methanol Oxidizing Agent (e.g., PCC, Swern) Oxidizing Agent (e.g., PCC, Swern) Cyclobutyl(cyclopropyl)methanol->Oxidizing Agent (e.g., PCC, Swern) This compound This compound Oxidizing Agent (e.g., PCC, Swern)->this compound

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol for the Synthesis of this compound:

This protocol is a hypothetical adaptation from standard procedures for Grignard reactions and subsequent oxidations.

Step 1: Synthesis of Cyclobutyl(cyclopropyl)methanol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of cyclobutylmagnesium bromide. The reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether is added dropwise with stirring.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude cyclobutyl(cyclopropyl)methanol is then purified by vacuum distillation or column chromatography.

Step 2: Oxidation to this compound

  • Preparation of Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

  • Oxidation: The purified cyclobutyl(cyclopropyl)methanol, dissolved in the same solvent, is added to the oxidizing agent at a controlled temperature (typically low temperatures for Swern oxidation).

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up according to the specific protocol for the chosen oxidizing agent. This typically involves filtration, washing, and extraction. The resulting crude this compound is then purified by column chromatography or distillation to yield the final product.

Potential Reactions and Signaling Pathways

The reactivity of this compound is expected to be dominated by the strained rings and the activating effect of the carbonyl group. The cyclopropyl group, in particular, can act as a leaving group in ring-opening reactions or participate in cycloadditions.

Potential Reaction Pathways:

G cluster_0 Ring-Opening Reactions cluster_1 Cycloaddition Reactions cluster_2 Carbonyl Chemistry This compound This compound Acid-Catalyzed Ring Opening Acid-Catalyzed Ring Opening This compound->Acid-Catalyzed Ring Opening H+ Reductive Ring Opening Reductive Ring Opening This compound->Reductive Ring Opening e.g., SmI2 Photochemical Rearrangement Photochemical Rearrangement This compound->Photochemical Rearrangement [3+2] Cycloaddition [3+2] Cycloaddition This compound->[3+2] Cycloaddition with olefin Reduction to Alcohol Reduction to Alcohol This compound->Reduction to Alcohol e.g., NaBH4 Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ph3P=CH2

Caption: Potential reaction pathways for this compound.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, activating the adjacent cyclopropyl ring towards nucleophilic attack and subsequent ring opening. This can lead to the formation of γ-unsaturated ketones or cyclopentanone derivatives through rearrangement.

  • Reductive Ring Opening: Reagents like samarium(II) iodide (SmI₂) are known to promote the reductive coupling of cyclopropyl ketones.[3] This could lead to ring-opened intermediates that can be trapped by various electrophiles.

  • Photochemical Rearrangements: The photochemistry of cyclopropyl ketones is a rich area of study, often involving cleavage of the cyclopropane ring to form diradical intermediates that can undergo a variety of rearrangements.[1]

  • [3+2] Cycloaddition: The activated cyclopropyl ring can act as a three-carbon component in [3+2] cycloaddition reactions with various dipolarophiles, providing a route to five-membered rings.

Relevance in Drug Discovery and Development

The incorporation of cyclopropyl and cyclobutyl groups into drug candidates has become an increasingly popular strategy in medicinal chemistry. These small, strained rings can impart a range of desirable properties.

Workflow for Evaluating Cyclopropyl/Cyclobutyl Analogs in Drug Discovery:

G Lead Compound Lead Compound SAR Exploration SAR Exploration Lead Compound->SAR Exploration Introduction of Cyclopropyl/Cyclobutyl Group Introduction of Cyclopropyl/Cyclobutyl Group SAR Exploration->Introduction of Cyclopropyl/Cyclobutyl Group Synthesis of Analogs Synthesis of Analogs Introduction of Cyclopropyl/Cyclobutyl Group->Synthesis of Analogs In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays ADME Profiling ADME Profiling In Vitro Assays->ADME Profiling Optimized Lead Optimized Lead ADME Profiling->Optimized Lead

Caption: Workflow for incorporating strained rings in lead optimization.

The cyclopropyl group, in particular, can offer several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl group, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic profile.

While no specific biological activity has been reported for this compound, its structural motifs are present in biologically active compounds. For example, cyclopropyl and cyclobutyl moieties have been incorporated into analogs of the potent anticancer agent epothilone.[4][5][6] The synthesis and biological evaluation of these complex natural product analogs underscore the interest in these strained rings within drug discovery programs.

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential that remains largely unexplored. The convergence of two different strained ring systems on a single carbonyl group suggests a rich and complex reactivity profile. While this review has provided a summary of its predicted properties and potential synthetic and reactive pathways based on related structures, there is a clear need for dedicated experimental investigation.

Future research should focus on:

  • Development of a robust and scalable synthesis for this compound to make it more accessible to the research community.

  • Systematic investigation of its reactivity under various conditions (acidic, basic, photochemical, transition-metal-catalyzed) to map out its chemical behavior.

  • Exploration of its utility as a synthetic building block for the construction of more complex molecular architectures.

  • Biological screening to determine if this unique scaffold possesses any interesting pharmacological properties.

By addressing these research gaps, the full potential of this compound as a valuable tool in organic synthesis and medicinal chemistry can be unlocked.

References

Theoretical Calculations on Cyclobutyl(cyclopropyl)methanone: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed theoretical study on cyclobutyl(cyclopropyl)methanone. Due to a lack of extensive published theoretical data for this specific molecule, this paper outlines a robust computational methodology based on established practices for similar cyclic and cyclopropyl ketone systems. The aim is to predict the conformational landscape, electronic properties, and spectroscopic features of this compound, providing valuable insights for its potential applications in medicinal chemistry and materials science.

Proposed Computational Protocol

The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a reliable method for studying the electronic structure of molecules. The protocol is designed to identify stable conformers, calculate their relative energies, and predict key spectroscopic data.

Methodology:

  • Conformer Generation: An initial conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. This involves a systematic rotation of the dihedral angle between the cyclobutyl and cyclopropyl rings relative to the carbonyl group.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers will be optimized using DFT with the B3LYP functional and the 6-31G(d) basis set. Frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set and a different functional, such as M06-2X/6-311++G(2d,2p). The M06-2X functional is known to perform well for non-covalent interactions, which can be important in determining conformational preferences.

  • Solvation Effects: To model the behavior of this compound in a solution, the polarizable continuum model (PCM) or the SMD solvation model can be employed. Single-point energy calculations with the chosen solvation model will be performed to assess the impact of a solvent (e.g., acetone, water) on the relative stability of the conformers.

  • Spectroscopic Predictions: Infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts will be calculated for the most stable conformers to aid in their experimental identification.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the proposed computational study. This data is for illustrative purposes and is based on trends observed in similar molecules.

ConformerDihedral Angle (°)*Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Acetone)Key Vibrational Frequencies (cm⁻¹) (C=O stretch)
Syn-periplanar 00.000.001705
Anti-periplanar 1801.251.101702
Syn-clinal 602.502.301708
Anti-clinal 1202.101.951706

*Dihedral angle defined by the plane of the carbonyl group and the plane of the cyclopropyl ring.

Visualized Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical calculations on this compound.

computational_workflow cluster_start 1. Initial Structure Generation cluster_conf_search 2. Conformational Analysis cluster_dft_calcs 3. DFT Calculations cluster_analysis 4. Data Analysis & Prediction cluster_end 5. Final Output start Initial 3D Structure of this compound conf_search Molecular Mechanics Conformational Search (e.g., MMFF94) start->conf_search conformers Set of Low-Energy Conformers conf_search->conformers geom_opt Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d)) conformers->geom_opt energy_refine Single-Point Energy Refinement (M06-2X/6-311++G(2d,2p)) geom_opt->energy_refine solvation Solvation Model (PCM/SMD) energy_refine->solvation thermo Thermochemical Analysis (Relative Energies, Population) solvation->thermo spectra Spectroscopic Prediction (IR, NMR) thermo->spectra end Predicted Properties and Conformational Landscape spectra->end

Proposed computational workflow for this compound.

Signaling Pathways and Logical Relationships

At this stage of purely theoretical investigation, there are no established signaling pathways involving this compound. The primary logical relationship is the workflow for its computational analysis, as depicted above. This workflow follows a standard and rigorous approach for characterizing the conformational and electronic properties of a small molecule. The initial broad search for conformers is systematically narrowed down to the most stable structures, which are then subjected to higher levels of theory to obtain accurate predictions. This hierarchical approach ensures computational efficiency while maintaining a high degree of accuracy in the final results. The predicted properties can then guide experimental studies and inform the potential use of this molecule in drug design and other applications.

Methodological & Application

Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone incorporating two strained carbocyclic rings: a cyclobutane and a cyclopropane. The inherent ring strain of these moieties makes this molecule a versatile building block for a variety of synthetic transformations. The cyclopropyl group can undergo ring-opening reactions to introduce linear carbon chains, while the cyclobutyl moiety can participate in ring expansions to form five-membered rings. This combination of reactivities opens avenues for the synthesis of complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The rigid, three-dimensional structure of the cyclobutyl and cyclopropyl groups can also impart favorable pharmacological properties, such as improved metabolic stability and binding affinity, when incorporated into drug candidates.

These application notes provide an overview of potential synthetic applications of this compound, complete with proposed experimental protocols and comparative data from analogous systems. Due to a lack of specific literature on this compound, the following protocols are adapted from established procedures for structurally similar cyclopropyl and cyclobutyl ketones.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number14114-01-3[1]
Molecular FormulaC₈H₁₂O[1]
Molecular Weight124.18 g/mol [1]
AppearanceNot specified (likely a liquid)
Boiling PointNot specified
DensityNot specified
SMILESC1CC(C1)C(=O)C2CC2[1]

I. Applications Derived from the Cyclopropyl Ketone Moiety

The strained cyclopropane ring is susceptible to cleavage under various conditions, providing access to linear and more complex cyclic structures.

Palladium-Catalyzed Ring-Opening to Form α,β-Unsaturated Ketones

Application: This reaction transforms the cyclopropyl ketone into a linear α,β-unsaturated ketone, a valuable intermediate for Michael additions, conjugate additions, and other transformations.

Reaction Scheme:

G cluster_0 Palladium-Catalyzed Ring-Opening This compound This compound α,β-Unsaturated Ketone α,β-Unsaturated Ketone This compound->α,β-Unsaturated Ketone Pd(OAc)₂, PCy₃ Toluene, 100 °C

Caption: Palladium-catalyzed ring-opening of this compound.

Experimental Protocol (Proposed):

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 124 mg).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and tricyclohexylphosphine (PCy₃, 0.1 mmol, 28 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding (E)-1-cyclobutylpent-2-en-1-one.

Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones): [2]

EntryAryl GroupYield (%)
1Phenyl89
24-Methylphenyl85
34-Methoxyphenyl78
44-Chlorophenyl82
Visible-Light-Promoted [3+2] Cycloaddition for Cyclopentane Synthesis

Application: This photocatalytic reaction enables the construction of highly substituted cyclopentane rings, which are common motifs in natural products and pharmaceuticals.

Reaction Scheme:

G cluster_1 Visible-Light-Promoted [3+2] Cycloaddition This compound + Alkene This compound + Alkene Substituted Cyclopentane Substituted Cyclopentane This compound + Alkene->Substituted Cyclopentane Ru(bpy)₃²⁺, La(OTf)₃ TMEDA, Visible Light

Caption: [3+2] Cycloaddition of this compound with an alkene.

Experimental Protocol (Proposed): [3][4][5]

  • In a glovebox, add Ru(bpy)₃(PF₆)₂ (0.005 mmol, 4.3 mg) and La(OTf)₃ (0.02 mmol, 11.8 mg) to a vial.

  • Add a solution of this compound (0.1 mmol, 12.4 mg) and the desired alkene (e.g., an α-substituted enoate, 0.2 mmol) in anhydrous acetonitrile (1 mL).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.3 mmol, 45 µL).

  • Seal the vial and remove from the glovebox.

  • Irradiate the reaction mixture with a blue LED (456 nm) with stirring for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the substituted cyclopentane product.

Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones with α-Substituted Enoates): [3]

EntryAlkeneDiastereomeric RatioYield (%)
1Methyl methacrylate4:175
2Ethyl α-phenylacrylate>20:188
3N,N-Dimethylacrylamide1:165

II. Applications Derived from the Cyclobutyl Ketone Moiety

The cyclobutane ring can undergo ring expansion and functionalization, providing access to larger and more complex carbocyclic systems.

Ring Expansion to a Substituted Cyclopentanone via Tiffeneau-Demjanov Type Rearrangement

Application: This two-step sequence converts the cyclobutyl ketone into a cyclopentanone, a common structural motif in organic chemistry.

Workflow Diagram:

G A This compound B Formation of Cyanohydrin (TMSCN, KCN/18-crown-6) A->B C Reduction of Nitrile (LiAlH₄) B->C D 1-Aminomethyl-1-cyclobutanol derivative C->D E Diazotization and Rearrangement (NaNO₂, aq. HCl) D->E F Substituted Cyclopentanone E->F

Caption: Workflow for the Tiffeneau-Demjanov type ring expansion.

Experimental Protocol (Proposed): [6][7][8]

Step A: Synthesis of the aminomethyl alcohol

  • To a solution of this compound (1.0 mmol, 124 mg) in dichloromethane (5 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 mmol, 150 µL) and a catalytic amount of KCN/18-crown-6.

  • Stir the reaction at room temperature for 4-6 hours until the ketone is consumed (monitored by TLC).

  • Quench the reaction with aqueous NaHCO₃ and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude cyanohydrin, which is used directly in the next step.

  • Dissolve the crude cyanohydrin in anhydrous THF (10 mL) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 mmol, 76 mg) in THF (10 mL) at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Carefully quench the reaction by sequential addition of water (76 µL), 15% aqueous NaOH (76 µL), and water (228 µL).

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude 1-(aminomethyl)cyclobutanol derivative.

Step B: Ring Expansion

  • Dissolve the crude aminomethyl alcohol in a mixture of water (5 mL) and acetic acid (1 mL).

  • Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂, 1.5 mmol, 104 mg) in water (2 mL) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the cyclopropyl-substituted cyclopentanone.

Photochemical γ-C-H Functionalization via Norrish-Yang Reaction

Application: This photochemical reaction can lead to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate, which can be further functionalized to produce cis-1,3-disubstituted cyclobutanes.

Reaction Pathway:

G A This compound B UV Irradiation (Norrish-Yang) Formation of 1,4-biradical A->B C Intramolecular Cyclization B->C D Bicyclo[1.1.1]pentan-2-ol derivative C->D

Caption: Pathway for the Norrish-Yang cyclization.

Experimental Protocol (Proposed): [9][10][11]

  • Prepare a 0.05 M solution of this compound in benzene in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the starting material is consumed or conversion plateaus, concentrate the solvent under reduced pressure.

  • Purify the resulting bicyclo[1.1.1]pentan-2-ol derivative by flash column chromatography on silica gel.

Quantitative Data from Analogous Systems (Aryl Cyclobutyl Ketones): [10]

EntryAryl GroupYield of Bicyclo[1.1.1]pentan-2-ol (%)
1Phenyl55
24-Trifluoromethylphenyl72
34-Cyanophenyl68

Conclusion

This compound is a promising synthetic intermediate with the potential for diverse applications in organic synthesis. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to explore the reactivity of this unique molecule. The ability to selectively engage either the cyclopropyl or cyclobutyl moiety allows for a range of transformations leading to valuable linear, five-membered ring, and functionalized four-membered ring structures. Further research into the specific reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a unique chemical entity that holds considerable potential as a versatile building block in medicinal chemistry. While direct applications of this specific ketone in drug development are not extensively documented in publicly available literature, its constituent structural motifs—the cyclopropyl ring and the cyclobutyl ketone—are of significant interest to medicinal chemists. The strategic incorporation of these strained ring systems can impart favorable pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and desirable conformational rigidity.[1][2]

The cyclopropyl group is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its rigid nature can help in locking in bioactive conformations, thereby improving binding affinity to biological targets. Furthermore, the high s-character of its C-H bonds can increase resistance to oxidative metabolism.[3] The cyclobutyl moiety, while less common, is an emerging scaffold in drug design, offering a three-dimensional element that can serve as a conformationally restricted linker or an aryl isostere.[2][4]

The ketone functionality in this compound serves as a convenient chemical handle for a variety of synthetic transformations. This allows for the elaboration of the core structure into a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications of this compound, along with detailed protocols for its derivatization, based on established methodologies for related cyclopropyl and cyclobutyl ketones.

Data Presentation

The following table summarizes the biological activities of representative compounds containing cyclopropyl or cyclobutyl moieties, demonstrating the potential for derivatives of this compound to exhibit potent biological effects.

Compound/Derivative ClassTarget/ActivityIC50 (nM)Reference CompoundIC50 (nM)
N9-cis-cyclobutylpurine (Compound 8l)CDK2 Inhibition2.1Dinaciclib-
N9-cis-cyclobutylpurine (Compound 8l)CDK5 Inhibition4.8Cmpd-27-
Dibenzocycloheptanone (Skepinone-L analog 13b)MAPK11 Inhibition4.2Skepinone-L19.2
Dibenzocycloheptanone (Skepinone-L analog 13a)MAPK11 Inhibition6.4Skepinone-L19.2

Table 1: Biological activity of selected compounds containing cyclobutyl or related ketone moieties.[5][6]

Experimental Protocols

Protocol 1: Reductive Amination of the Ketone Moiety

This protocol describes the conversion of the ketone to a secondary amine, a common functional group in bioactive molecules.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add the primary amine (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (3.0 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol (5 mL), followed by saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Grignard Addition to the Ketone for Tertiary Alcohol Synthesis

This protocol outlines the synthesis of a tertiary alcohol by nucleophilic addition of a Grignard reagent to the carbonyl group.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

  • Dropping funnel

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (3.0 mmol, e.g., 1.0 M solution in THF) dropwise via a dropping funnel over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the tertiary alcohol.

Protocol 3: Corey-Chaykovsky Cyclopropanation to Form an Oxaspiropentane

This protocol is an adaptation of the Corey-Chaykovsky reaction, which can be used to form a spirocyclic oxirane at the carbonyl carbon.

Materials:

  • This compound

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous DMSO (5 mL).

  • Heat the suspension to 70 °C for 1 hour or until the evolution of hydrogen gas ceases, then cool to room temperature.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5 mL) and add this solution to the sodium methylsulfinylmethylide solution.

  • Stir the resulting ylide solution at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the oxaspiropentane derivative.

Visualizations

The following diagrams illustrate potential synthetic pathways and a hypothetical signaling pathway that could be targeted by derivatives of this compound.

G cluster_0 Derivatization of this compound A This compound B Secondary Amine A->B Reductive Amination (R-NH2, NaBH4) C Tertiary Alcohol A->C Grignard Addition (R-MgBr) D Oxaspiropentane A->D Corey-Chaykovsky ((CH3)3S(O)I, NaH)

Caption: Synthetic derivatization of this compound.

G cluster_1 Hypothetical Kinase Inhibition Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound Derivative inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Preparation of Cyclobutyl(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry and drug discovery. The incorporation of strained ring systems, such as cyclobutane and cyclopropane, into molecular scaffolds can confer unique conformational constraints and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound, focusing on a key Grignard reaction-based approach. It also includes procedures for the preparation of essential starting materials and discusses the broader significance of these motifs in drug development.

Synthetic Strategy Overview

The primary strategy for the synthesis of this compound involves the nucleophilic addition of a Grignard reagent to an acyl chloride. This method is highly versatile and can be adapted to produce a variety of derivatives. Two principal pathways are presented:

  • Pathway A: Reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.

  • Pathway B: Reaction of cyclobutylmagnesium bromide with cyclopropanecarbonyl chloride.

A generalized workflow for these synthetic pathways is illustrated below.

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Target Molecule Synthesis A1 Cyclopropyl Bromide C1 Cyclopropylmagnesium Bromide A1->C1 Mg, THF A2 Cyclobutyl Bromide C2 Cyclobutylmagnesium Bromide A2->C2 Mg, THF B1 Cyclopropanecarboxylic Acid D1 Cyclopropanecarbonyl Chloride B1->D1 SOCl2 or (COCl)2 B2 Cyclobutanecarboxylic Acid D2 Cyclobutanecarbonyl Chloride B2->D2 SOCl2 or (COCl)2 E This compound C1->E Pathway A C2->E Pathway B D1->E D2->E

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of Cyclopropylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from cyclopropyl bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a small amount of a solution of cyclopropyl bromide in anhydrous THF to the flask to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete reaction. The resulting grey-black solution is the Grignard reagent and should be used immediately.

Protocol 2: Preparation of Cyclobutylmagnesium Bromide

This protocol outlines the synthesis of the Grignard reagent from cyclobutyl bromide.

Materials:

  • Magnesium powder

  • 1,2-dibromoethane

  • Cyclobutyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask containing magnesium powder under an argon atmosphere, add anhydrous THF.

  • Add a few drops of 1,2-dibromoethane to initiate the reaction.

  • Slowly add a solution of cyclobutyl bromide in anhydrous THF dropwise. The reaction is exothermic and may require intermittent cooling.[6]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours. The resulting Grignard reagent is ready for use.

Protocol 3: Preparation of Cyclopropanecarbonyl Chloride

This protocol details the conversion of cyclopropanecarboxylic acid to its acyl chloride.[7][8]

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a fume hood, combine cyclopropanecarboxylic acid and a slight excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture at reflux (around 80°C for thionyl chloride) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[8]

  • After cooling to room temperature, purify the crude cyclopropanecarbonyl chloride by distillation under reduced pressure.

Protocol 4: Preparation of Cyclobutanecarbonyl Chloride

This protocol describes the synthesis of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid.

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • Combine cyclobutanecarboxylic acid with a slight excess of thionyl chloride in a flask fitted with a reflux condenser in a fume hood.

  • Heat the mixture to reflux and maintain for 1-2 hours until gas evolution stops.

  • Allow the mixture to cool and then isolate the product by fractional distillation.[9][10][11]

Protocol 5: Synthesis of this compound (Pathway A)

This protocol describes the reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.

Materials:

  • Cyclopropylmagnesium bromide solution in THF (from Protocol 1)

  • Cyclobutanecarbonyl chloride (from Protocol 4)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked flask under an inert atmosphere, cool a solution of cyclobutanecarbonyl chloride in anhydrous THF to -78°C (dry ice/acetone bath).

  • Slowly add the previously prepared cyclopropylmagnesium bromide solution dropwise with vigorous stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by distillation or column chromatography to yield this compound.

Quantitative Data Summary

ReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Grignard Formation Cyclopropyl bromide, MgTHF, IodineReflux2-3High (typically used in situ)[5]
Grignard Formation Cyclobutyl bromide, MgTHF, 1,2-dibromoethaneRT to reflux2-3High (typically used in situ)[6]
Acyl Chloride Synthesis Cyclopropanecarboxylic acidThionyl chloride, DMF801-290-96[8]
Acyl Chloride Synthesis Cyclobutanecarboxylic acidThionyl chlorideReflux1-2High[9][10][11]
Ketone Synthesis Grignard Reagent, Acyl ChlorideTHF/Ether-78 to RT2-470-90 (general)[12][13][14]

Applications in Drug Development

The cyclopropyl and cyclobutyl moieties are considered "privileged scaffolds" in medicinal chemistry. Their incorporation into drug candidates can lead to several beneficial effects.[1][2][3]

G cluster_0 Physicochemical Properties cluster_1 Pharmacodynamic Properties cluster_2 Pharmacokinetic Properties A Increased Metabolic Stability B Improved Solubility C Reduced Lipophilicity D Enhanced Potency E Improved Selectivity F Conformational Rigidity G Increased Oral Bioavailability H Reduced Off-Target Effects Cyclopropyl/Cyclobutyl Scaffolds Cyclopropyl/Cyclobutyl Scaffolds Cyclopropyl/Cyclobutyl Scaffolds->A Cyclopropyl/Cyclobutyl Scaffolds->B Cyclopropyl/Cyclobutyl Scaffolds->C Cyclopropyl/Cyclobutyl Scaffolds->D Cyclopropyl/Cyclobutyl Scaffolds->E Cyclopropyl/Cyclobutyl Scaffolds->F Cyclopropyl/Cyclobutyl Scaffolds->G Cyclopropyl/Cyclobutyl Scaffolds->H

Caption: Benefits of incorporating cyclopropyl/cyclobutyl scaffolds in drug design.

These small rings can act as bioisosteres for larger or more flexible groups, such as phenyl rings or gem-dimethyl groups, while introducing a unique three-dimensional character. This can lead to novel interactions with biological targets and improved drug-like properties. The inherent strain of these rings also influences their reactivity and metabolic fate, often protecting adjacent functional groups from enzymatic degradation.[1][4] The synthetic accessibility of this compound derivatives, as outlined in these protocols, provides a valuable platform for the exploration of new chemical space in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a unique prochiral ketone featuring two distinct strained ring systems. The asymmetric reduction of this ketone provides access to the chiral alcohol, cyclobutyl(cyclopropyl)methanol, a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. The distinct stereochemical environment created by the cyclobutyl and cyclopropyl groups presents a unique challenge and opportunity for stereoselective transformations.

This document provides detailed application notes and a comprehensive experimental protocol for the asymmetric reduction of this compound, focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity and broad substrate scope, making it an ideal choice for this transformation.[1][2][3]

Corey-Bakshi-Shibata (CBS) Reduction: An Overview

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][3] The reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[2]

The predictability of the stereochemical outcome is a key feature of the CBS reduction. The stereochemistry of the resulting alcohol is determined by the chirality of the oxazaborolidine catalyst. For instance, a catalyst derived from (S)-proline will typically yield the (R)-alcohol, while the (R)-proline-derived catalyst will produce the (S)-alcohol. This predictability stems from a well-understood transition state model where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, directing the hydride delivery from the borane-catalyst complex to one face of the carbonyl.[4]

Application to this compound

While specific literature on the asymmetric reduction of this compound is not available, the CBS reduction is highly effective for ketones bearing sterically demanding and electronically diverse substituents. Notably, the successful asymmetric reduction of cyclopropyl isopropyl ketone demonstrates the compatibility of the cyclopropyl moiety with this methodology.[5] The electron-rich nature of the cyclopropyl group often leads it to be treated as the "larger" substituent in the stereochemical model, influencing the direction of hydride attack.[5]

Based on established principles, the CBS reduction of this compound is expected to proceed with high enantioselectivity to furnish the corresponding chiral cyclobutyl(cyclopropyl)methanol.

Expected Quantitative Data

The following table summarizes the anticipated results for the asymmetric reduction of this compound based on typical outcomes for the CBS reduction of structurally related ketones.

SubstrateCatalystReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
This compound(R)- or (S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)Tetrahydrofuran (THF)-20 to 25>90>95

Experimental Protocol: Asymmetric Reduction of this compound

This protocol is adapted from established procedures for the CBS reduction of ketones.[4]

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath (ice-water or cryocooler)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous THF (10 mL) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Catalyst: Cool the flask to 0 °C in an ice-water bath. Add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 mmol, 0.2 mL) dropwise to the stirred THF.

  • Addition of Borane: To the catalyst solution, slowly add borane-dimethyl sulfide complex (1.0 mmol, 0.1 mL) dropwise. Stir the mixture for 10 minutes at 0 °C.

  • Addition of Ketone: In a separate vial, dissolve this compound (2.0 mmol, 248 mg) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), slowly and carefully add methanol (5 mL) dropwise to quench the excess borane. Vigorous gas evolution will be observed.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 N HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutyl(cyclopropyl)methanol.

  • Characterization: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Signaling Pathway: Mechanism of the CBS Reduction

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Ketone Reduction CBS Oxazaborolidine Catalyst Activated_Complex Catalyst-Borane Complex CBS->Activated_Complex Coordination (N → B) Product_Complex Alkoxyborane Intermediate Borane BH₃ Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Coordination (O → B) Ketone This compound Ketone->Transition_State Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS Catalyst Regeneration Chiral_Alcohol Chiral Cyclobutyl(cyclopropyl)methanol Product_Complex->Chiral_Alcohol Work-up

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Workflow

Experimental_Workflow arrow arrow Start Start: Inert Atmosphere Setup Add Anhydrous THF to Flask Start->Setup Cooling1 Cool to 0 °C Setup->Cooling1 Add_Catalyst Add CBS Catalyst Cooling1->Add_Catalyst Add_Borane Add Borane-Dimethyl Sulfide Add_Catalyst->Add_Borane Stir1 Stir for 10 min Add_Borane->Stir1 Add_Ketone Add Ketone Solution Dropwise Stir1->Add_Ketone Prepare_Ketone Dissolve Ketone in THF Prepare_Ketone->Add_Ketone Reaction Stir at 0 °C (Monitor by TLC) Add_Ketone->Reaction Quench Quench with Methanol Reaction->Quench Workup Acidic Work-up and Extraction Quench->Workup Wash Wash with NaHCO₃ and Brine Workup->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize and Determine ee Purify->Analyze End End: Pure Chiral Alcohol Analyze->End

Caption: Experimental Workflow for Asymmetric Ketone Reduction.

References

Application Notes and Protocols for the Scale-Up Synthesis of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, scalable protocol for the synthesis of cyclobutyl(cyclopropyl)methanone, a valuable building block in medicinal chemistry and organic synthesis. The document includes detailed experimental procedures, safety protocols, and data presented in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, cyclobutyl cyanide. The second step is a Grignard reaction between cyclopropylmagnesium bromide and cyclobutyl cyanide, followed by acidic workup to yield the desired ketone.

G cluster_0 Step 1: Synthesis of Cyclobutyl Cyanide cluster_1 Step 2: Grignard Reaction and Product Formation A Cyclobutylamine B Cyclobutyl Cyanide A->B Diazotization followed by Sandmeyer-type reaction (e.g., NaNO2, HCl, then CuCN) G Imine intermediate B->G Nucleophilic Addition (Anhydrous THF) B->G C Cyclopropyl Bromide E Cyclopropylmagnesium Bromide C->E Grignard Reagent Formation (Anhydrous THF) D Magnesium Turnings D->E E->G F This compound G->F Acidic Workup (e.g., aq. HCl)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclobutyl Cyanide from Cyclobutylamine

This protocol is adapted from standard procedures for the synthesis of nitriles from primary amines via a Sandmeyer-type reaction.

Materials:

  • Cyclobutylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Diazotization: In a three-necked flask, dissolve cyclobutylamine in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, and the temperature should be controlled with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude cyclobutyl cyanide by fractional distillation.

Step 2: Grignard Reaction for the Synthesis of this compound

This procedure outlines the formation of cyclopropylmagnesium bromide and its subsequent reaction with cyclobutyl cyanide.[1][2][3]

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Cyclobutyl cyanide

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Grignard Reagent Formation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[1]

  • Add anhydrous THF to the flask.

  • Dissolve cyclopropyl bromide in anhydrous THF and add it to the dropping funnel.

  • Add a small amount of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice-water bath.

  • Dissolve cyclobutyl cyanide in anhydrous THF and add it to the dropping funnel.

  • Add the cyclobutyl cyanide solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Cool the reaction mixture in an ice-water bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis.

Table 1: Reactant Quantities and Reaction Parameters for Cyclobutyl Cyanide Synthesis

ParameterValue
Reactants
Cyclobutylamine1.0 mol
Sodium Nitrite1.2 mol
Concentrated HCl3.0 mol
Copper(I) Cyanide1.1 mol
Sodium Cyanide1.1 mol
Reaction Conditions
Diazotization Temperature0-5 °C
Cyanation Temperature0-10 °C, then 50-60 °C
Reaction Time4-6 hours
Yield and Purity
Typical Yield60-70%
Purity (after distillation)>98%

Table 2: Reactant Quantities and Reaction Parameters for Grignard Synthesis

ParameterValue
Reactants
Magnesium Turnings1.2 mol
Cyclopropyl Bromide1.1 mol
Cyclobutyl Cyanide1.0 mol
Anhydrous THFVaries with scale
Reaction Conditions
Grignard Formation Temp.Reflux
Grignard Reaction Time2-3 hours
Nitrile Addition Temp.0-10 °C
Nitrile Reaction Time2-4 hours
Yield and Purity
Typical Yield70-80%
Purity (after distillation)>99%

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
Appearance Colorless liquid
Boiling Point Not specified, requires vacuum distillation
¹H-NMR (CDCl₃, ppm) ~3.0-3.5 (m, 1H, cyclobutyl-CH), ~2.5-3.0 (m, 2H, cyclobutyl-CH₂ α to C=O), ~1.8-2.2 (m, 4H, cyclobutyl-CH₂ β to C=O), ~2.0-2.5 (m, 1H, cyclopropyl-CH), ~0.8-1.2 (m, 4H, cyclopropyl-CH₂)[5]
¹³C-NMR (CDCl₃, ppm) ~210 (C=O), ~45 (cyclobutyl-CH), ~25 (cyclobutyl-CH₂), ~20 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂)Predicted
IR (cm⁻¹) ~1700 (C=O stretch)[5]

Safety Precautions

4.1. Handling of Cyanides:

  • Sodium cyanide and copper(I) cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

4.2. Grignard Reaction Safety:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive.[6] All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Ethers like THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.[6]

  • The formation of the Grignard reagent is exothermic and can become vigorous.[6] Maintain good control over the addition rate of the alkyl halide and have an ice bath ready to cool the reaction if necessary.

  • Quenching of the Grignard reagent should be done slowly and carefully, especially on a large scale, to control the exothermic reaction with the protic solvent.

Signaling Pathways and Experimental Workflows

G cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification A Cyclopropyl Bromide in THF C Initiation (Iodine, heat) A->C B Mg Turnings B->C D Cyclopropylmagnesium Bromide C->D F Imine Intermediate D->F E Cyclobutyl Cyanide in THF E->F G Acidic Quench (aq. HCl) F->G H Extraction (Ether) G->H I Drying (MgSO4) H->I J Solvent Removal I->J K Vacuum Distillation J->K L This compound K->L

Figure 2: Detailed workflow for the Grignard reaction step.

G C3H5MgBr Cyclopropyl- magnesium Bromide ImineAnion Imine-Magnesium Complex C3H5MgBr->ImineAnion Nucleophilic Attack C4H7CN Cyclobutyl Cyanide C4H7CN->ImineAnion Ketone Cyclobutyl(cyclopropyl)- methanone ImineAnion->Ketone Hydrolysis (H3O+)

Figure 3: Key chemical transformation in the Grignard reaction.

References

analytical methods for cyclobutyl(cyclopropyl)methanone characterization

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analytical Characterization of Cyclobutyl(cyclopropyl)methanone

Publication No. AN-CCM-001

Authors:

Abstract:

This application note provides a comprehensive overview of the analytical methodologies for the characterization of this compound (CAS No: 14114-01-3, Molecular Formula: C₈H₁₂O, MW: 124.18 g/mol ).[1] Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy are presented. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust methods for identity confirmation, purity assessment, and structural elucidation of this compound.

Introduction

This compound is a unique chemical entity incorporating two strained ring systems, a cyclobutane and a cyclopropane, attached to a carbonyl group. The inherent ring strain of these moieties makes this molecule a valuable building block in organic synthesis. Accurate and thorough analytical characterization is critical to ensure the identity, purity, and stability of the compound for research and development purposes. This note details the principal analytical techniques and provides validated protocols for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Varian Gemini 200 Spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Acquisition Time: 3.0 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 3.0 seconds.

    • Spectral Width: 220 ppm.

    • Number of Scans: 1024.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.23 ppm for the CDCl₃ solvent peak for ¹³C.[2]

Data Presentation and Interpretation

The ¹H NMR spectrum is characterized by complex multiplets in the upfield region. Protons on the highly shielded cyclopropane ring appear at a higher field compared to the cyclobutyl protons.[3] The ¹³C spectrum shows distinct resonances for the carbonyl carbon, and the methine and methylene carbons of the two rings.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Cyclobutyl-CH 3.0 - 3.5 Multiplet
Cyclobutyl-CH₂ (α to C=O) 2.5 - 3.0 Multiplet
Cyclobutyl-CH₂ (β to C=O) 1.8 - 2.2 Multiplet
Cyclopropyl-CH 2.0 - 2.5 Multiplet
Cyclopropyl-CH₂ 0.8 - 1.2 Multiplet

Predicted data based on general principles of NMR spectroscopy.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) > 200
Cyclobutyl-CH 40 - 50
Cyclobutyl-CH₂ (α to C=O) 30 - 40
Cyclobutyl-CH₂ (β to C=O) 15 - 25
Cyclopropyl-CH 15 - 25
Cyclopropyl-CH₂ 5 - 15

Predicted data based on general principles of NMR spectroscopy.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet (see GC-MS protocol).

  • Instrumentation: GC-MS system (e.g., Shimadzu MS2010plus) or a dedicated MS instrument.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-300.

  • Source Temperature: 230°C.

Data Presentation and Interpretation

The EI mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern is key to confirming the structure, with expected cleavages at the bonds connecting the cycloalkyl groups to the carbonyl carbon.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

m/z Proposed Fragment Ion Possible Neutral Loss
124 [C₈H₁₂O]⁺• (Molecular Ion) -
95 [C₇H₁₁O]⁺ •CH₃ (from cyclobutyl ring)
83 [C₅H₇O]⁺ •C₂H₅ (from cyclobutyl ring)
69 [C₄H₅O]⁺ •C₄H₇ (cyclobutyl radical)
55 [C₃H₃O]⁺ •C₅H₉
41 [C₃H₅]⁺ C₅H₇O•

This table represents a plausible fragmentation pattern. Saturated cyclic ketones are also known to produce a characteristic fragment at m/z 55.[4]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 10 µg/mL solution of the sample in dichloromethane.[5] Ensure the final sample is free of particles.[6]

  • Instrumentation: Gas chromatograph coupled to a mass-selective detector.

  • GC Parameters:

    • Column: DB-5 fused silica column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[7]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (Split ratio 50:1).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 270°C, hold for 5 minutes.[7]

  • MS Parameters: Refer to the MS protocol in Section 2.1.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in acetonitrile. Filter through a 0.22 µm filter before injection.[6]

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start at 60% B, hold for 2 minutes; ramp to 95% B over 8 minutes; hold at 95% B for 2 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm and 280 nm.

Data Presentation

Table 4: Summary of Chromatographic Conditions and Expected Results

Parameter GC-MS HPLC-UV
Column DB-5 (30 m x 0.25 mm) C18 (4.6 x 150 mm)
Mobile Phase / Carrier Gas Helium Water / Acetonitrile
Detection Mass Spectrometry (EI) UV (210 nm, 280 nm)
Expected Retention Time Analyte-specific, dependent on final conditions Analyte-specific, dependent on final conditions

| Primary Use | Purity assessment, identification of volatile impurities | Purity assessment, quantitation |

Supporting Analytical Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is used for the rapid identification of functional groups.

  • Protocol: Acquire the spectrum of the neat compound as a thin film on a NaCl or KBr plate.

  • Expected Absorptions:

    • A strong, sharp peak characteristic of the carbonyl (C=O) stretch is expected around 1700 cm⁻¹ .

    • Multiple C-H stretching absorptions from the sp³-hybridized C-H bonds in the cyclobutyl and cyclopropyl groups will appear in the 2800-3000 cm⁻¹ region.

Elemental Analysis

Elemental analysis is used to confirm the empirical formula by determining the mass percentages of its constituent elements.

  • Protocol: Perform combustion analysis using a standard CHN elemental analyzer.

  • Data Presentation: The experimental results are compared against the theoretical values calculated from the molecular formula, C₈H₁₂O.

Table 5: Theoretical Elemental Composition

Element Theoretical Mass %
Carbon (C) 77.37%
Hydrogen (H) 9.74%

| Oxygen (O) | 12.88% |

Analytical Workflows and Data Integration

The following diagrams illustrate the logical workflow for sample characterization and the integration of data from multiple spectroscopic techniques to confirm the chemical structure.

G cluster_workflow Overall Analytical Workflow Sample Sample Receipt This compound Purity Purity Assessment (GC-MS & HPLC) Sample->Purity Structure Structural Elucidation (NMR, MS, IR) Sample->Structure Analysis Data Analysis & Interpretation Purity->Analysis Elemental Formula Confirmation (Elemental Analysis) Structure->Elemental Structure->Analysis Elemental->Analysis Report Final Characterization Report Analysis->Report

Caption: A logical workflow for the complete characterization of a chemical sample.

G cluster_integration Spectroscopic Data Integration Logic MS Mass Spec Data (m/z = 124) MolWeight Molecular Formula C₈H₁₂O MS->MolWeight IR IR Data (~1700 cm⁻¹) FuncGroup Carbonyl Group (C=O) IR->FuncGroup NMR ¹H & ¹³C NMR Data (Chemical Shifts, Couplings) Connectivity C-H Framework (Connectivity of Rings) NMR->Connectivity Confirmed Confirmed Structure: This compound MolWeight->Confirmed FuncGroup->Confirmed Connectivity->Confirmed

Caption: Integration of data from multiple sources to confirm chemical structure.

References

Application Notes and Protocols for Enzymatic Reactions Involving Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanone is a unique structural motif of interest in medicinal chemistry due to the presence of two strained ring systems, a cyclobutyl and a cyclopropyl group, attached to a central carbonyl. While specific enzymatic studies on this compound are not extensively reported in scientific literature, its structural features suggest a high likelihood of interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] The strained cyclopropyl and cyclobutyl rings can influence the molecule's reactivity and susceptibility to enzymatic transformation.[1]

These application notes provide a predictive overview of the potential enzymatic reactions involving this compound and offer detailed protocols for researchers to investigate these transformations. The focus is on in vitro metabolism studies using liver microsomes, a standard approach in drug discovery to assess metabolic stability and identify potential metabolites.[1][2][3]

Predicted Enzymatic Reactions and Metabolic Pathways

Based on the known metabolism of compounds containing cyclopropyl and cyclobutyl moieties, the primary enzymatic reactions involving this compound are predicted to be mediated by cytochrome P450 enzymes.[4][5] The likely metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic transformation catalyzed by CYPs.[6] Hydroxylation can occur on either the cyclobutyl or cyclopropyl ring.

  • Ring Opening: The high ring strain of the cyclopropyl group makes it susceptible to oxidative ring opening, which can lead to the formation of reactive intermediates.[4][7] This is a critical pathway to investigate due to the potential for bioactivation and subsequent toxicity.[4]

  • Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, cyclobutyl(cyclopropyl)methanol.

These potential metabolic transformations are visualized in the signaling pathway diagram below.

Predicted Metabolic Pathway of this compound cluster_0 Phase I Metabolism (CYP450) This compound This compound Hydroxylated Metabolite (Cyclobutyl Ring) Hydroxylated Metabolite (Cyclobutyl Ring) This compound->Hydroxylated Metabolite (Cyclobutyl Ring) Hydroxylation Hydroxylated Metabolite (Cyclopropyl Ring) Hydroxylated Metabolite (Cyclopropyl Ring) This compound->Hydroxylated Metabolite (Cyclopropyl Ring) Hydroxylation Ring-Opened Metabolite Ring-Opened Metabolite This compound->Ring-Opened Metabolite Oxidative Ring Opening Reduced Metabolite (Alcohol) Reduced Metabolite (Alcohol) This compound->Reduced Metabolite (Alcohol) Carbonyl Reduction

Caption: Predicted Phase I metabolic pathways of this compound.

Application Notes

Metabolic Stability Assessment

Determining the metabolic stability of this compound is a crucial first step. A compound with high metabolic stability is less likely to be rapidly cleared from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability may be rapidly metabolized and eliminated. An in vitro metabolic stability assay using liver microsomes provides a reliable estimate of a compound's intrinsic clearance.[3][8]

Metabolite Identification

Identifying the metabolites of this compound is essential for understanding its potential pharmacological and toxicological profile. Metabolites can be inactive, possess their own biological activity, or be reactive species that can lead to toxicity.[4][9] High-resolution liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for identifying and characterizing metabolites formed in in vitro systems.[10][11]

Reaction Phenotyping

Identifying the specific CYP isoforms responsible for the metabolism of this compound is important for predicting potential drug-drug interactions. If the compound is metabolized by a single CYP isoform that is also responsible for the metabolism of other co-administered drugs, there is a risk of competitive inhibition, which could lead to altered drug exposure and potential adverse effects.[12]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the rate of metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[1]

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[3]

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsomes.

    • Add the this compound solution to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

    • The 0-minute time point serves as the control and is quenched immediately after the addition of the test compound.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification

This protocol describes the general workflow for identifying potential metabolites of this compound.

Materials:

  • Same as Protocol 1

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Perform a larger scale incubation of this compound with human liver microsomes and the NADPH regenerating system for a fixed time point (e.g., 60 minutes).

    • Include a control incubation without the NADPH regenerating system.

  • Sample Preparation:

    • Quench the reaction and process the sample as described in Protocol 1.

  • LC-HRMS Analysis:

    • Analyze the samples using a high-resolution LC-MS system.

    • Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.

  • Data Analysis:

    • Compare the chromatograms of the NADPH-fortified sample with the control sample to identify unique peaks corresponding to potential metabolites.

    • Determine the accurate mass of the potential metabolites and propose elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. In silico metabolite prediction tools can aid in this process.[10][11]

Data Presentation

The quantitative data from the metabolic stability assay can be summarized in the following table:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundExample ValueExample Value
Positive Control (e.g., Verapamil)Example ValueExample Value
Negative Control (e.g., Warfarin)Example ValueExample Value

The results from metabolite identification can be presented as follows:

Metabolite IDRetention Time (min)Observed m/zProposed Structure
M1Example ValueExample ValueHydroxylated this compound
M2Example ValueExample ValueRing-opened metabolite
M3Example ValueExample ValueReduced this compound

Visualization of Experimental Workflow

The general workflow for investigating the enzymatic reactions of this compound is depicted in the following diagram.

Experimental Workflow for Investigating Enzymatic Reactions cluster_1 Phase 1: Metabolic Stability cluster_2 Phase 2: Metabolite Identification Incubation Incubate Compound with Liver Microsomes + NADPH Time_Points Collect Samples at Multiple Time Points Incubation->Time_Points LCMS_Quant LC-MS/MS Quantification Time_Points->LCMS_Quant Data_Analysis_1 Calculate Half-Life and Intrinsic Clearance LCMS_Quant->Data_Analysis_1 Large_Scale_Incubation Large Scale Incubation with Liver Microsomes + NADPH LC_HRMS LC-HRMS Analysis (Full Scan and MS/MS) Large_Scale_Incubation->LC_HRMS Metabolite_Detection Detect and Characterize Potential Metabolites LC_HRMS->Metabolite_Detection Structure_Elucidation Elucidate Metabolite Structures Metabolite_Detection->Structure_Elucidation

Caption: General experimental workflow for studying the metabolism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Cyclobutyl(cyclopropyl)methanone Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of cyclobutyl(cyclopropyl)methanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary strategies:

  • Grignard Reaction: This involves the reaction of a cyclopropyl or cyclobutyl Grignard reagent with a corresponding acyl chloride.

    • Cyclopropylmagnesium bromide reacting with cyclobutanecarbonyl chloride.

    • Cyclobutylmagnesium bromide reacting with cyclopropanecarbonyl chloride.

  • Oxidation of the corresponding secondary alcohol: Oxidation of cyclobutyl(cyclopropyl)methanol provides a direct route to the ketone.

Q2: I am observing low yields in my Grignard reaction. What are the potential causes?

A2: Low yields in the Grignard synthesis of this compound can stem from several factors:

  • Grignard Reagent Quality: The Grignard reagent may not have formed efficiently or could have degraded due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: The highly reactive nature of Grignard reagents can lead to side reactions. With sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting material after workup[1].

  • Ring Opening: The strained cyclopropane ring is susceptible to opening, especially if the reaction temperature is not adequately controlled.[2]

Q3: Are there any known side reactions to be aware of when working with cyclopropyl ketones?

A3: Yes, the strained nature of the cyclopropane ring makes it prone to specific side reactions. The carbonyl group activates the adjacent cyclopropyl ring, making it susceptible to transformations like cyclizations and cycloadditions.[2] Under certain conditions, particularly photochemical, cleavage of the cyclopropane ring can occur, leading to diradical intermediates that can undergo rearrangements or additions.[2]

Q4: Can the cyclobutane ring also participate in side reactions?

A4: While generally less strained than the cyclopropane ring, the cyclobutane ring in cyclobutyl ketones can undergo ring-expansion reactions, which could lead to the formation of cyclopentanone derivatives as byproducts.[2]

Q5: What purification methods are recommended for this compound?

A5: For purification of similar ketones like cyclopropyl methyl ketone, fractional distillation under reduced pressure is a common and effective method to achieve high purity.[3] For analysis of purity, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC) are recommended.[3]

Troubleshooting Guides

Guide 1: Grignard Reaction Troubleshooting

This guide addresses common issues when synthesizing this compound via the reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.

Observed Issue Potential Cause Recommended Solution
Low or no product formation Incomplete formation of Grignard reagent.Ensure magnesium turnings are activated. Use a crystal of iodine or 1,2-dibromoethane to initiate the reaction. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Decomposition of Grignard reagent.Use freshly prepared Grignard reagent. Avoid storing it for extended periods.
Inactive acyl chloride.Use freshly distilled or a new bottle of cyclobutanecarbonyl chloride.
Formation of a significant amount of alcohol byproduct (e.g., a tertiary alcohol) The intermediate ketone reacts with a second equivalent of the Grignard reagent.Add the Grignard reagent slowly to the acyl chloride solution at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize over-addition.[2]
Presence of ring-opened byproducts The cyclopropane ring is unstable under the reaction conditions.Maintain a low reaction temperature throughout the addition and stirring. Avoid acidic workup conditions if possible, as acids can promote ring-opening of cyclopropyl derivatives.[4]
Difficulty in separating product from starting materials Similar boiling points or chromatographic behavior.Optimize purification conditions. For distillation, use a fractional distillation column. For chromatography, screen different solvent systems to achieve better separation.
Guide 2: Oxidation of Cyclobutyl(cyclopropyl)methanol Troubleshooting

This guide focuses on issues that may arise during the oxidation of the secondary alcohol to the desired ketone.

Observed Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient oxidant or reaction time.Increase the equivalents of the oxidizing agent. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Mild oxidizing agent is not effective enough.Consider a stronger oxidizing agent. However, be mindful of potential side reactions with harsher reagents.
Over-oxidation or degradation of the product Oxidizing agent is too harsh.Use a milder oxidizing agent such as PCC (Pyridinium chlorochromate) or a Swern oxidation.
Reaction temperature is too high.Perform the oxidation at a lower temperature to improve selectivity and minimize byproduct formation.
Formation of acidic byproducts Cleavage of the rings due to harsh conditions.Use buffered oxidation conditions or a non-acidic oxidizing agent.
Difficult workup and purification Emulsion formation or difficulty removing the oxidant byproducts.Follow the specific workup procedure for the chosen oxidant carefully. For example, for chromium-based oxidants, quenching with isopropanol and filtering through a pad of celite or silica gel can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline based on standard procedures for Grignard reactions with acyl chlorides.

  • Preparation of Cyclopropylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Assemble the apparatus under an inert atmosphere (argon or nitrogen).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanecarbonyl Chloride:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the acyl chloride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Signaling Pathways and Workflows

Reaction_Pathway cluster_grignard Grignard Synthesis cluster_oxidation Oxidation Synthesis Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Cyclopropylmagnesium Bromide  + Mg  in THF Mg Mg Mg->Cyclopropylmagnesium Bromide This compound This compound Cyclopropylmagnesium Bromide->this compound  + Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride->this compound Cyclobutyl(cyclopropyl)methanol Cyclobutyl(cyclopropyl)methanol Cyclobutyl(cyclopropyl)methanol->this compound  + Oxidizing Agent  (e.g., PCC, Swern) Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Grignard Formation Check Grignard Formation Low Yield->Check Grignard Formation Yes Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions No, other issue Analyze Side Products Analyze Side Products Check Grignard Formation->Analyze Side Products Check Reaction Conditions->Analyze Side Products Ring Opening Ring Opening Analyze Side Products->Ring Opening Ring-opened products found Over-addition Over-addition Analyze Side Products->Over-addition Tertiary alcohol found Optimize Temperature Optimize Temperature Ring Opening->Optimize Temperature Slow Addition Slow Addition Over-addition->Slow Addition End End Optimize Temperature->End Slow Addition->End

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

Technical Support Center: Purification of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cyclobutyl(cyclopropyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common and effective methods for the synthesis of this compound are:

  • Grignard Reaction with an Acyl Chloride: The reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.

  • Grignard Reaction with a Nitrile: The reaction of cyclobutylmagnesium bromide with cyclopropyl cyanide.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities may include:

  • Unreacted Starting Materials: Cyclobutanecarbonyl chloride, cyclopropyl cyanide, or the corresponding Grignard reagents.

  • Tertiary Alcohol: Dicyclopropyl(cyclobutyl)methanol, formed by the reaction of a second equivalent of the Grignard reagent with the ketone product.

  • Byproducts from Grignard Reagent Formation: Bicyclopropyl or bicyclobutyl from Wurtz-type coupling.

  • Solvent and Reagents: Residual solvents like THF or diethyl ether, and quenching agents.

  • Rearrangement Products: Due to the strained nature of the cyclopropyl and cyclobutyl rings, ring-opening or rearrangement byproducts can sometimes be observed, particularly under harsh temperature or acidic/basic conditions.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Fractional Distillation: Ideal for separating the product from components with significantly different boiling points, such as high-boiling tertiary alcohol byproducts and low-boiling solvents.

  • Column Chromatography: Highly effective for removing polar impurities like alcohols and baseline impurities. It is suitable for achieving high purity on a small to medium scale.

  • Aqueous Extraction/Washes: Useful for removing water-soluble impurities, salts, and unreacted water-soluble starting materials. A bisulfite wash can be particularly effective for separating unreacted aldehydes if they are present as impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Inefficient Grignard Reagent Formation Ensure magnesium turnings are activated and the reaction is performed under strictly anhydrous conditions. Use of iodine or 1,2-dibromoethane can help initiate the reaction.
Side Reaction with Acyl Chloride A significant side reaction in the Grignard synthesis with acyl chlorides is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol. To minimize this, add the Grignard reagent slowly to the acyl chloride solution at a low temperature (e.g., -78 °C to 0 °C). Using a 1:1 stoichiometry is crucial.
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Product Loss During Workup Ensure proper phase separation during aqueous extraction. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Problem 2: Product Contamination with a Higher Boiling Point Impurity
Possible Cause Suggested Solution
Formation of Tertiary Alcohol The most likely high-boiling impurity is the tertiary alcohol, dicyclopropyl(cyclobutyl)methanol.
Purification Strategy:
* Fractional Distillation: Carefully perform fractional distillation under reduced pressure to separate the ketone from the higher-boiling alcohol.
* Column Chromatography: Utilize silica gel column chromatography. The ketone will elute before the more polar alcohol. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., 5-10% ethyl acetate in hexanes) is recommended.
Problem 3: Presence of Unreacted Starting Materials in the Final Product
Possible Cause Suggested Solution
Incomplete Reaction As mentioned before, ensure the reaction has gone to completion.
Inefficient Quenching Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the Grignard reaction to minimize side reactions and effectively neutralize any remaining reactive species.
Ineffective Purification * Unreacted Acyl Chloride: Can be removed by a wash with a mild aqueous base (e.g., sodium bicarbonate solution).
* Unreacted Nitrile: Can be more challenging to remove due to similar polarity to the ketone. Careful fractional distillation or optimized column chromatography may be required.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

1. Preparation of Cyclopropylmagnesium Bromide:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • Assemble the apparatus under an inert atmosphere (nitrogen or argon).

  • Add a small crystal of iodine to the flask.

  • Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously. If not, gentle heating may be required.

  • Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Cyclobutanecarbonyl Chloride:

  • In a separate flame-dried flask, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool this solution to 0 °C using an ice bath.

  • Slowly add the prepared cyclopropylmagnesium bromide solution via a cannula or dropping funnel to the acyl chloride solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.

3. Workup and Initial Purification:

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude product.

Purification Protocols

1. Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Heat the crude product under reduced pressure.

2. Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Load the crude product onto the column.

  • Elute the column with a gradient of increasing polarity, starting with pure hexane.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following table summarizes hypothetical data for the synthesis and purification of this compound based on typical yields for similar reactions. Actual results may vary.

Parameter Grignard Reaction with Acyl Chloride Purification by Fractional Distillation Purification by Column Chromatography
Typical Yield 60-75% (crude)85-95% recovery80-90% recovery
Achievable Purity 70-85% (by GC)>95% (by GC)>98% (by GC)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: - Cyclopropyl Bromide - Magnesium - Cyclobutanecarbonyl Chloride grignard Grignard Reagent Formation start->grignard reaction Reaction with Acyl Chloride grignard->reaction quench Aqueous Quench (NH4Cl) reaction->quench extract Extraction & Drying quench->extract crude Crude Product extract->crude distillation Fractional Distillation crude->distillation Option 1 chromatography Column Chromatography crude->chromatography Option 2 pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem with Purified Product low_yield Low Overall Yield? start->low_yield purity_issue Impurity Detected? start->purity_issue check_grignard Check Grignard Formation: - Anhydrous conditions? - Mg activation? low_yield->check_grignard Yes check_stoichiometry Check Reaction Stoichiometry: - Slow addition? - Low temperature? low_yield->check_stoichiometry Yes check_workup Check Workup Procedure: - Efficient extraction? low_yield->check_workup Yes high_bp High Boiling Point Impurity? (Likely Tertiary Alcohol) purity_issue->high_bp Yes start_mat Unreacted Starting Material? purity_issue->start_mat Yes purify_distill Solution: Fractional Distillation high_bp->purify_distill purify_chrom Solution: Column Chromatography high_bp->purify_chrom start_mat->purify_distill start_mat->purify_chrom purify_wash Solution: Aqueous Wash start_mat->purify_wash

Caption: Troubleshooting decision tree for purification issues.

identification of byproducts in cyclobutyl(cyclopropyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most viable and commonly adapted laboratory synthesis involves the reaction of a cyclobutyl organometallic reagent with a cyclopropanecarbonyl derivative. A typical example is the reaction of cyclobutylmagnesium bromide (a Grignard reagent) with cyclopropanecarbonyl chloride. An alternative, though less common, route could involve the reaction of a cyclopropyl organometallic reagent with a cyclobutanecarbonyl derivative.

Q2: What are the primary byproducts observed in the Grignard-based synthesis of this compound?

A2: The primary and most significant byproduct is the tertiary alcohol, dicyclobutyl(cyclopropyl)methanol. This results from the high reactivity of the Grignard reagent, which can attack the newly formed ketone. Other potential byproducts can arise from ring-opening of the strained cyclopropane or cyclobutane rings, especially if acidic conditions are introduced during workup.

Q3: How can the formation of the tertiary alcohol byproduct be minimized?

A3: Several strategies can be employed to reduce the formation of the tertiary alcohol:

  • Low Temperature: Performing the reaction at low temperatures (-78 °C is common) can help control the reactivity of the Grignard reagent.

  • Slow Addition: Adding the Grignard reagent slowly to the acyl chloride solution ensures that the Grignard reagent is the limiting reactant at any given time, reducing the chance of it reacting with the product ketone.

  • Use of a less reactive organometallic: Organocuprates (Gilman reagents), such as lithium dicyclobutylcuprate, are less reactive than Grignard reagents and are known to react with acyl chlorides to give ketones with minimal formation of the tertiary alcohol.[1][2]

  • Use of additives: Certain additives can moderate the reactivity of the Grignard reagent.[3][4]

Q4: Are there any concerns about the stability of the cyclopropyl and cyclobutyl rings during the synthesis?

A4: Yes, both cyclopropane and cyclobutane rings are strained and can undergo ring-opening reactions under certain conditions.[5] It is crucial to avoid strongly acidic conditions, especially at elevated temperatures, during the reaction and workup. The ketone functional group can activate the adjacent cyclopropyl ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[5][6]

Q5: What analytical techniques are recommended for identifying and quantifying the main product and byproducts?

A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS: This technique is excellent for separating the components of the reaction mixture and providing preliminary identification based on their mass-to-charge ratio and fragmentation patterns.[5][7]

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed structural information, allowing for unambiguous identification of the desired ketone and any byproducts. Characteristic signals for the cyclopropyl and cyclobutyl groups, as well as the carbonyl carbon, can be used for confirmation.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired ketone Incomplete reaction; degradation of starting materials or product.Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Check the quality of the Grignard reagent. Consider extending the reaction time or optimizing the temperature.
High percentage of tertiary alcohol byproduct The Grignard reagent is reacting with the product ketone.Perform the reaction at a lower temperature (e.g., -78 °C). Add the Grignard reagent solution dropwise to the cyclopropanecarbonyl chloride solution. Consider using a Gilman reagent (lithium dicyclobutylcuprate) instead of a Grignard reagent.
Presence of unexpected peaks in GC-MS or NMR, possibly indicating ring-opened products The cyclopropane or cyclobutane ring has opened.Avoid acidic conditions during the reaction and workup. Use a mild quenching agent like saturated ammonium chloride solution instead of strong acids. Ensure the reaction temperature is well-controlled.
Recovery of unreacted starting materials (cyclopropanecarbonyl chloride) The Grignard reagent was not active, or there was insufficient Grignard reagent.Ensure the magnesium turnings are activated and all glassware is scrupulously dry for the Grignard reagent formation. Titrate the Grignard reagent before use to determine its exact concentration.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure for the synthesis of a ketone from a Grignard reagent and an acyl chloride.

Materials:

  • Cyclobutyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopropanecarbonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings.

    • The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopropanecarbonyl Chloride:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared cyclobutylmagnesium bromide solution to the cold solution of cyclopropanecarbonyl chloride via a cannula or dropping funnel with vigorous stirring.

    • Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the this compound.

Data Presentation

Table 1: Expected Byproducts in the Grignard Synthesis of this compound
Byproduct Name Chemical Structure Formation Pathway Analytical Signature (Expected)
Dicyclobutyl(cyclopropyl)methanolC₁₃H₂₂OAddition of a second equivalent of cyclobutylmagnesium bromide to the product ketone.Higher molecular weight in MS. Presence of a hydroxyl group signal in IR and ¹H NMR. Absence of a carbonyl signal in ¹³C NMR.
Ring-opened products (e.g., 1-cyclopropylhept-1-en-4-one)VariesAcid-catalyzed or thermally induced ring-opening of the cyclobutane or cyclopropane ring.Varies depending on the specific product. May show alkene signals in ¹H and ¹³C NMR. Different fragmentation pattern in MS.
Unreacted Cyclopropanecarbonyl ChlorideC₄H₅ClOIncomplete reaction.Lower retention time in GC. Characteristic isotopic pattern for chlorine in MS.
BicyclobutylC₈H₁₄Wurtz-type coupling of cyclobutylmagnesium bromide.Lower boiling point and retention time in GC. Absence of oxygen in MS.

Visualizations

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis cluster_2 Purification Cyclobutyl_Bromide Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide Cyclobutyl_Bromide->Grignard Anhydrous Ether Mg Mg Mg->Grignard Product This compound Grignard->Product Low Temperature (-78 °C) Acyl_Chloride Cyclopropanecarbonyl Chloride Acyl_Chloride->Product Crude_Product Crude Mixture Product->Crude_Product Pure_Product Purified Product Crude_Product->Pure_Product Distillation or Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Start Cyclopropanecarbonyl Chloride Ketone This compound (Desired Product) Start->Ketone 1 eq. Grignard Grignard Cyclobutylmagnesium Bromide Grignard->Ketone Alcohol Dicyclobutyl(cyclopropyl)methanol (Byproduct) Grignard->Alcohol Ketone->Alcohol 1 eq. Grignard (Side Reaction) RingOpened Ring-Opened Products (Byproducts) Ketone->RingOpened Acid/Heat

References

Technical Support Center: Synthesis of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutyl(cyclopropyl)methanone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the widely used Grignard reaction between a cyclopropyl magnesium halide and a cyclobutyl carbonyl derivative.

Issue 1: Low or No Product Formation

Q: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:

  • Grignard Reagent Quality: The quality of the Grignard reagent is paramount.

    • Troubleshooting:

      • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., dry argon or nitrogen).

      • Reagent Titration: The concentration of the prepared Grignard reagent should be determined by titration (e.g., with iodine and sodium thiosulfate) before use to ensure an accurate stoichiometric ratio with the electrophile.

      • Visual Inspection: A freshly prepared Grignard reagent should be a clear to slightly cloudy solution. A significant amount of white precipitate may indicate decomposition.

  • Starting Material Purity: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting:

      • Cyclobutanecarbonyl Chloride/Ester Purity: Ensure the cyclobutyl carbonyl compound is pure and free of acidic impurities or water. If using cyclobutanecarbonyl chloride, it should be freshly distilled or obtained from a reliable commercial source.

      • Solvent Quality: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Reaction Temperature: Temperature control is critical for Grignard reactions.

    • Troubleshooting:

      • Formation of Grignard Reagent: The initial formation of the Grignard reagent is exothermic. Maintain a gentle reflux by controlling the rate of addition of the cyclopropyl halide to the magnesium turnings.

      • Reaction with Electrophile: The addition of the cyclobutyl carbonyl compound should be performed at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_grignard Grignard Reagent Issues cluster_materials Starting Material Issues cluster_conditions Reaction Condition Issues start Low or No Product Yield check_grignard Assess Grignard Reagent Quality start->check_grignard check_starting_materials Verify Starting Material Purity start->check_starting_materials check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions grignard_moisture Moisture/Air Exposure? check_grignard->grignard_moisture carbonyl_purity Carbonyl Compound Pure? check_starting_materials->carbonyl_purity temp_control Proper Temperature Control? check_reaction_conditions->temp_control grignard_titration Concentration Known? grignard_moisture->grignard_titration grignard_decomposition Decomposition Observed? grignard_titration->grignard_decomposition solution Implement Corrective Actions: - Use dry glassware & inert atmosphere - Titrate Grignard reagent - Purify starting materials - Control temperature carefully grignard_decomposition->solution solvent_purity Solvent Anhydrous? carbonyl_purity->solvent_purity solvent_purity->solution addition_rate Appropriate Addition Rate? temp_control->addition_rate addition_rate->solution end Improved Yield solution->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common challenge. The strained nature of the cyclopropyl and cyclobutyl rings can lead to undesired reactions.

  • Common Side Products and Their Causes:

    • Ring-Opened Products: The strained cyclopropane and cyclobutane rings can undergo ring-opening, especially in the presence of Lewis acids or at elevated temperatures.

    • Wurtz Coupling Products (Bicyclopropyl): The Grignard reagent can couple with unreacted cyclopropyl halide.

    • Tertiary Alcohol (from reaction with ester): If using a cyclobutyl ester as the electrophile, the initial ketone product can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.

  • Strategies for Minimizing Side Products:

Side ProductProbable CauseMitigation Strategy
Ring-Opened ByproductsHigh reaction temperature; Presence of acidic impurities.Maintain low reaction temperatures during the addition of the electrophile. Ensure all reagents and solvents are neutral.
BicyclopropylExcess cyclopropyl halide; High temperature during Grignard formation.Use a slight excess of magnesium. Control the temperature during Grignard formation to maintain a gentle reflux.
Dicyclopropyl(cyclobutyl)methanolUse of a cyclobutyl ester as the electrophile.Use cyclobutanecarbonyl chloride as the electrophile. If using an ester, use a reverse addition (add Grignard to ester) at low temperature and monitor the reaction closely to stop it after ketone formation.

Experimental Workflow for Minimizing Side Products

side_product_minimization cluster_reagents Reagent Selection & Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Synthesis of this compound prepare_grignard Prepare Cyclopropyl Magnesium Bromide start->prepare_grignard choose_electrophile Select Electrophile: Cyclobutanecarbonyl Chloride prepare_grignard->choose_electrophile cool_reaction Cool Grignard Solution to 0 °C choose_electrophile->cool_reaction slow_addition Slowly Add Cyclobutanecarbonyl Chloride in Anhydrous Ether cool_reaction->slow_addition monitor_reaction Monitor by TLC/GC-MS slow_addition->monitor_reaction quench Quench with Saturated Aqueous NH4Cl monitor_reaction->quench extract Extract with Diethyl Ether quench->extract purify Purify by Column Chromatography extract->purify end Pure this compound purify->end

Caption: Recommended workflow to minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound with a good yield?

A1: A reliable method is the Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonyl chloride. This approach generally provides a cleaner reaction and higher yield compared to using a cyclobutyl ester, as it avoids the formation of a tertiary alcohol byproduct.

Q2: How can I improve the yield of the Grignard reagent formation?

A2: To improve the yield of cyclopropylmagnesium bromide:

  • Activate the Magnesium: Use fresh, high-purity magnesium turnings. If the reaction is sluggish to start, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Control the Temperature: The reaction is exothermic. Maintain a gentle reflux by controlling the rate of addition of cyclopropyl bromide.

  • Solvent: Use anhydrous diethyl ether or tetrahydrofuran (THF). THF can sometimes improve the solubility of the Grignard reagent.

Q3: What are the optimal reaction conditions for the coupling of the Grignard reagent with cyclobutanecarbonyl chloride?

A3: For optimal results:

  • Temperature: Add the cyclobutanecarbonyl chloride solution dropwise to the Grignard reagent at 0 °C or lower. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the acyl chloride.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and helps to prevent ring-opening of the product.

Q4: What are the key considerations for the purification of this compound?

A4: The primary purification method is silica gel column chromatography.

  • Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Product Stability: While generally stable, prolonged exposure to strong acids or bases during workup or purification should be avoided to prevent potential ring cleavage.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from cyclopropyl bromide and cyclobutanecarbonyl chloride.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • Cyclobutanecarbonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the cyclopropyl bromide solution to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanecarbonyl Chloride:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of cyclobutanecarbonyl chloride (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.

Data Summary Table: Hypothetical Yield Comparison

The following table presents hypothetical data to illustrate how optimizing reaction parameters can improve the yield.

EntryElectrophileTemperature of AdditionYield (%)
1Cyclobutyl AcetateRoom Temperature35
2Cyclobutyl Acetate0 °C50
3Cyclobutanecarbonyl ChlorideRoom Temperature65
4Cyclobutanecarbonyl Chloride 0 °C 85

side reactions of cyclobutyl(cyclopropyl)methanone and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to the inherent ring strain of the cyclopropyl and cyclobutyl moieties, the most prevalent side reactions involve ring-opening of the cyclopropyl group and, to a lesser extent, rearrangement of the cyclobutyl group. These can be initiated under a variety of conditions, including acidic, basic, and transition metal-catalyzed reactions. Other common issues include unexpected products during reductions and nucleophilic additions.

Q2: Why is the cyclopropyl ring so susceptible to opening?

A2: The C-C-C bond angles in a cyclopropane ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This angle strain weakens the C-C bonds, making them more susceptible to cleavage under various reaction conditions.

Q3: Can the cyclobutyl ring also undergo side reactions?

A3: Yes, while less strained than the cyclopropyl ring, the cyclobutyl ring can undergo rearrangements, most notably ring expansion to form more stable cyclopentanone derivatives. This is particularly common in reactions that proceed through a carbocation intermediate adjacent to the cyclobutyl ring.

Q4: Are there general precautions I can take to minimize side reactions?

A4: Yes. Mild reaction conditions are generally preferred. This includes using less aggressive Lewis acids, lower reaction temperatures, and shorter reaction times where possible. Careful selection of reagents and catalysts is also crucial. For instance, in reductions, using a milder reducing agent like sodium borohydride over lithium aluminum hydride can prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Ring-Opening of the Cyclopropyl Group During a Reaction

Symptoms:

  • Formation of a major byproduct with a mass corresponding to the addition of reactants followed by the opening of the three-membered ring.

  • Complex mixture of products observed by NMR or GC-MS, often containing unsaturated ketone derivatives.

Potential Causes:

  • Harsh acidic conditions: Strong Lewis or Brønsted acids can protonate the carbonyl oxygen, activating the adjacent cyclopropyl ring for nucleophilic attack and subsequent ring-opening.

  • Transition metal catalysis: Catalysts like palladium can induce ring-opening to form α,β-unsaturated ketones.

  • Radical reactions: Reactions proceeding through radical intermediates can lead to cleavage of the cyclopropyl ring.

Solutions:

  • Use milder Lewis acids: If a Lewis acid is required, opt for weaker ones. The table below provides a comparison of different Lewis acids and their propensity to cause ring-opening.

  • Control temperature: Perform the reaction at the lowest possible temperature to minimize the energy available for ring-opening.

  • Choose alternative catalysts: If using a transition metal catalyst, screen different metals and ligands to find a system that is less prone to promoting ring-opening.

Quantitative Data on Lewis Acid and Catalyst Choice:

Catalyst/Lewis AcidReaction ConditionDesired Product Yield (%)Ring-Opened Side Product Yield (%)
Pd(OAc)₂/PCy₃ Toluene, 110°C, 12h1585 (E)-1-arylbut-2-en-1-one[1]
Pd(OAc)₂/dppf Toluene, 110°C, 12h7030
Yb(OTf)₃ (5 mol%) Dioxane, 90°CHigh (for cycloaddition)Low (byproduct formation)[2]
Sc(OTf)₃ (10 mol%) CH₂Cl₂, rtModerateSignificant ring-opening

Experimental Protocol: Minimizing Ring-Opening in a Lewis Acid-Catalyzed Reaction

  • Reagent Preparation: Dry all solvents and reagents thoroughly. Ensure the this compound is of high purity.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried flask.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding the Lewis acid.

  • Lewis Acid Addition: Add a mild Lewis acid (e.g., Yb(OTf)₃) portion-wise or as a solution in the reaction solvent, ensuring the temperature does not rise significantly.

  • Substrate Addition: Add the other reactant slowly to the cooled solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench it at low temperature by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the product by column chromatography.

Troubleshooting Logic for Ring-Opening:

ring_opening_troubleshooting start Ring-Opening Observed check_conditions Review Reaction Conditions start->check_conditions acidic Acidic Conditions? check_conditions->acidic metal Transition Metal Catalyst? check_conditions->metal radical Radical Initiator? check_conditions->radical acidic->metal No milder_acid Use Milder Lewis Acid (e.g., Yb(OTf)3) acidic->milder_acid Yes metal->radical No alt_catalyst Screen Alternative Catalysts (e.g., different metal/ligand) metal->alt_catalyst Yes radical_scavenger Add Radical Scavenger radical->radical_scavenger Yes lower_temp Lower Reaction Temperature milder_acid->lower_temp end Ring-Opening Minimized lower_temp->end alt_catalyst->end radical_scavenger->end

Troubleshooting workflow for cyclopropyl ring-opening.

Issue 2: Ring Expansion of the Cyclobutyl Group

Symptoms:

  • Formation of a product with the same mass as the expected product but with a different fragmentation pattern in mass spectrometry.

  • NMR signals consistent with a cyclopentanone or cyclopentanol derivative.

Potential Causes:

  • Carbocation formation: Reactions that generate a carbocation on the carbon adjacent to the cyclobutyl ring can trigger a rearrangement to a more stable cyclopentyl cation, relieving ring strain. This is common in SN1-type reactions or under strongly acidic conditions.

Solutions:

  • Avoid carbocation intermediates: Choose reaction pathways that do not involve the formation of a carbocation next to the cyclobutyl ring. For example, favor SN2 over SN1 conditions for substitution reactions.

  • Use non-acidic conditions: If possible, perform the reaction under neutral or basic conditions to avoid protonation and subsequent carbocation formation.

Experimental Protocol: Avoiding Ring Expansion in a Reduction Reaction

  • Reagent Selection: Use a mild, non-acidic reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

  • Reaction Setup: Dissolve this compound in the chosen solvent at room temperature.

  • Reducing Agent Addition: Add NaBH₄ portion-wise to control the initial exotherm.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.

  • Work-up and Purification: Perform a standard extractive work-up and purify the resulting alcohol by column chromatography.

Logical Diagram of Ring Expansion:

ring_expansion start This compound carbocation_formation Carbocation Formation (e.g., acidic conditions) start->carbocation_formation desired_path Desired Reaction Pathway (non-carbocationic) start->desired_path rearrangement Ring Expansion Rearrangement carbocation_formation->rearrangement product Cyclopentyl Derivative (Side Product) rearrangement->product desired_product Expected Product desired_path->desired_product

Pathway leading to ring expansion side products.

Issue 3: Unexpected Products in Grignard Reactions

Symptoms:

  • Recovery of starting material.

  • Formation of an alcohol resulting from the reduction of the ketone.

  • Low yield of the desired tertiary alcohol.

Potential Causes:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon work-up, this regenerates the starting ketone.[3]

  • Reduction: If the Grignard reagent has a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[3]

  • Steric hindrance: The bulky nature of the cyclobutyl and cyclopropyl groups can hinder the approach of the Grignard reagent to the carbonyl carbon.

Solutions:

  • Use a less sterically hindered Grignard reagent: If possible, choose a smaller Grignard reagent.

  • Use low temperatures: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over enolization.

  • Use a cerium(III) chloride additive (Luche reduction conditions): Adding CeCl₃ can increase the nucleophilicity of the organometallic reagent and suppress enolization.

Product Distribution in Grignard Reactions with Sterically Hindered Ketones:

Grignard ReagentTemperature (°C)Desired Addition Product (%)Enolization Product (%)Reduction Product (%)
Ethylmagnesium Bromide 25603010
Ethylmagnesium Bromide -7885105
tert-Butylmagnesium Chloride 25<107020
Ethylmagnesium Bromide + CeCl₃ -78>95<5<1

Experimental Protocol: Optimized Grignard Reaction

  • CeCl₃ Activation: In a flame-dried, three-necked flask under argon, add anhydrous cerium(III) chloride and THF. Stir the suspension vigorously for 2 hours at room temperature.

  • Cooling: Cool the CeCl₃ suspension to -78 °C.

  • Grignard Addition: Add the Grignard reagent dropwise to the CeCl₃ suspension and stir for another hour at -78 °C.

  • Substrate Addition: Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Warm the mixture to room temperature, perform an extractive work-up, and purify the product by column chromatography.

Grignard Reaction Pathways:

grignard_pathways cluster_paths Possible Reaction Pathways start This compound + Grignard Reagent addition Nucleophilic Addition (Desired Pathway) start->addition enolization Enolization (Base Pathway) start->enolization reduction Reduction (β-Hydride Transfer) start->reduction tertiary_alcohol Tertiary Alcohol (Desired Product) addition->tertiary_alcohol ketone_recovered Starting Ketone Recovered (Side Product) enolization->ketone_recovered secondary_alcohol Secondary Alcohol (Side Product) reduction->secondary_alcohol

Competing pathways in the Grignard reaction.

References

Technical Support Center: Cyclobutyl(cyclopropyl)methanone Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and potential degradation pathways of cyclobutyl(cyclopropyl)methanone. The following resources are designed to assist users in anticipating and troubleshooting issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily due to the inherent ring strain of the cyclobutyl and cyclopropyl moieties and the reactivity of the ketone functional group. Key factors to consider are:

  • Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • pH: Acidic or basic conditions can catalyze hydrolytic degradation or promote rearrangements of the strained rings.

  • Light: Exposure to UV or visible light can induce photochemical reactions, leading to ring-opening or other rearrangements.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the ketone or the cycloalkyl rings.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred from the chemistry of similar strained-ring ketones.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, making the strained cyclopropyl or cyclobutyl ring susceptible to nucleophilic attack and subsequent ring opening.[3][4]

  • Photochemical Rearrangements (Norrish Type I and II reactions): Upon absorption of light, the ketone can undergo cleavage of the alpha-carbon-carbon bond (Norrish Type I), leading to the formation of radical intermediates. These intermediates can then undergo various rearrangements or eliminations. Norrish Type II reactions, involving intramolecular hydrogen abstraction, are also possible if a gamma-hydrogen is accessible.[1][2][5]

  • Thermal Decomposition: At high temperatures, the strained rings can undergo cleavage, leading to a variety of smaller, unsaturated molecules.[6][7]

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration may be advisable, but it is crucial to allow the compound to return to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results over time.
Possible Cause Troubleshooting Steps
Degradation of the compound due to improper storage. 1. Review storage conditions (temperature, light exposure, container seal). 2. Perform a purity analysis (e.g., HPLC, GC-MS) on a fresh and an older sample to check for the presence of degradation products. 3. If degradation is confirmed, acquire a new batch of the compound and store it under the recommended conditions.
Reaction with solvent or other reagents. 1. Investigate the compatibility of this compound with all components of the experimental mixture. 2. Run control experiments excluding certain components to identify any potential reactions.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
Possible Cause Troubleshooting Steps
Formation of degradation products during the experiment. 1. Consider the experimental conditions (pH, temperature, light) as potential stressors. 2. Attempt to identify the unknown peaks using mass spectrometry (MS) to determine their molecular weights. This information can help in postulating the structures of the degradation products. 3. If possible, perform forced degradation studies under controlled conditions to intentionally generate and identify potential degradation products.
Contamination of the sample or instrument. 1. Run a blank analysis (solvent only) to check for system contamination. 2. Ensure proper cleaning of all glassware and equipment.[8][9][10]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[11][12][13][14]

General Protocol for Forced Degradation

A general workflow for conducting forced degradation studies is outlined below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT or 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C in oven) prep->thermal Expose to photo Photolytic Stress (UV/Vis light exposure) prep->photo Expose to analyze Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize significant degradation products (e.g., using LC-MS/MS, NMR) analyze->characterize

Caption: General workflow for forced degradation studies.

Detailed Methodologies

1. Acid/Base Hydrolysis:

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.

    • For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time intervals.

3. Thermal Degradation:

  • Objective: To determine the effect of heat on the compound's stability.

  • Procedure:

    • Place the solid compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or higher).

    • Withdraw samples at specified time intervals for analysis.

4. Photolytic Degradation:

  • Objective: To assess the compound's stability when exposed to light.

  • Procedure:

    • Expose a solution of the compound to a light source that provides both UV and visible output (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at specified time intervals.

Potential Degradation Pathways Visualization

The following diagram illustrates a hypothetical degradation pathway for this compound under acidic conditions, leading to ring-opening products.

Degradation_Pathway cluster_main Acid-Catalyzed Degradation start This compound protonated Protonated Ketone start->protonated H+ intermediate1 Ring-Opened Carbocation (from Cyclopropyl Ring) protonated->intermediate1 Cyclopropyl Ring Opening intermediate2 Ring-Opened Carbocation (from Cyclobutyl Ring) protonated->intermediate2 Cyclobutyl Ring Opening product1 Product A (from rearrangement/nucleophilic attack) intermediate1->product1 product2 Product B (from rearrangement/nucleophilic attack) intermediate2->product2

Caption: Hypothetical acid-catalyzed degradation pathway.

Quantitative Data Summary

The following table should be populated with data obtained from stability and forced degradation studies.

Stress Condition Time (hours) % Degradation Major Degradation Products (if identified)
0.1 M HCl (60°C) 0
2
6
12
24
0.1 M NaOH (60°C) 0
2
6
12
24
3% H₂O₂ (RT) 0
2
6
12
24
Thermal (80°C) 0
2
6
12
24
Photolytic (ICH Q1B) 0
2
6
12
24

Note: This table serves as a template. Actual time points and conditions may need to be adjusted based on the observed stability of the compound.

References

Technical Support Center: Characterization of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical characterization of this unique molecule. The presence of two strained rings, a cyclobutyl and a cyclopropyl group, attached to a carbonyl function presents specific challenges in spectral interpretation and chromatographic analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the experimental characterization of this compound in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are the proton (¹H) NMR signals for the cyclobutyl and cyclopropyl protons overlapping and difficult to interpret?

Answer: The complex multiplet patterns observed in the upfield region of the ¹H NMR spectrum are characteristic of the various protons within the cyclobutyl and cyclopropyl rings. The protons on the cyclopropane ring are expected to be significantly shielded due to the ring's unique electronic structure, causing them to appear at a higher field (lower ppm values).[1] Overlapping signals can be a result of similar chemical environments.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz or higher) can improve signal dispersion and resolve overlapping multiplets.

  • Solvent Effects: Changing the deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d6 often provide better separation for complex aliphatic regions compared to chloroform-d.[2][3][4]

  • 2D NMR Techniques: Employing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively, by showing correlations between them.

Question: Why are some of the peaks in my NMR spectrum unusually broad?

Answer: Peak broadening in NMR spectra can arise from several factors, especially for molecules with conformational flexibility like the puckered cyclobutane ring.

Potential Causes and Solutions:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a crucial first step.[2]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks. Try diluting your sample.[2][5]

  • Chemical Exchange: The molecule might be undergoing conformational exchange on the NMR timescale. Running the experiment at a different temperature (variable temperature NMR) can help determine if this is the cause. Lowering the temperature may slow down the exchange, resulting in sharper signals for individual conformers, while increasing the temperature can sometimes average out the signals into a sharper peak.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak (M⁺) in the electron ionization (EI) mass spectrum of my sample.

Answer: While the molecular ion peak for this compound is expected at an m/z of 124, its absence or low intensity in an EI-MS spectrum can be due to the high energy of the ionization technique, which can lead to rapid fragmentation of the molecular ion.[1]

Troubleshooting and Interpretation:

  • Soft Ionization Techniques: If the molecular weight needs to be confirmed, using a soft ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended. These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion.

  • Focus on Fragmentation Patterns: The fragmentation pattern in EI-MS is often highly informative for structure elucidation. Look for characteristic fragment ions resulting from the cleavage of the bonds connecting the cycloalkyl groups to the carbonyl carbon.

Question: How can I interpret the fragmentation pattern of this compound in EI-MS?

Answer: The fragmentation of cyclic ketones is primarily driven by α-cleavage, the breaking of the bond adjacent to the carbonyl group.[6][7][8] For this compound, this leads to the formation of characteristic acylium ions and cycloalkyl radical cations.

m/z Value Proposed Fragment Ion Possible Neutral Loss
124[C₈H₁₂O]⁺• (Molecular Ion)-
95[C₅H₇O]⁺•C₃H₅ (cyclopropyl radical)
83[C₅H₇O]⁺•C₃H₅ (from cyclobutyl ring rearrangement)
69[C₄H₅O]⁺•C₄H₇ (cyclobutyl radical)
57[C₄H₉]⁺C₃H₃O•
55[C₄H₅]⁺C₄H₇O•
41[C₃H₅]⁺C₅H₇O•

Table 1: Predicted major fragment ions in the EI-MS of this compound.[1]

Gas Chromatography (GC)

Question: I am having difficulty achieving good peak shape and separation in the GC analysis of my sample.

Answer: Issues with peak shape and separation in GC can be due to several factors related to the analyte and the chromatographic conditions.

Troubleshooting Steps:

  • Column Choice: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for the analysis of ketones. If co-elution with impurities is an issue, a column with a different stationary phase may provide better separation.

  • Injection Temperature: Ensure the injector temperature is high enough to ensure complete and rapid volatilization of the sample without causing thermal degradation.

  • Oven Temperature Program: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column being used.

Frequently Asked Questions (FAQs)

What are the expected ¹H NMR chemical shifts for this compound?

  • Cyclopropyl protons: ~0.8-1.2 ppm (complex multiplets). The high shielding is a characteristic feature of the cyclopropane ring.[1]

  • Cyclobutyl protons: ~1.8-3.2 ppm (complex multiplets).

  • Methine proton on cyclopropyl ring adjacent to carbonyl: Expected to be the most downfield of the ring protons.

  • Methine proton on cyclobutyl ring adjacent to carbonyl: Also expected to be shifted downfield.

What are the expected ¹³C NMR chemical shifts for this compound?

Predicted ¹³C NMR chemical shifts are:

  • Carbonyl carbon (C=O): > 200 ppm.

  • Cyclopropyl carbons: ~10-25 ppm (CH₂) and ~20-35 ppm (CH).

  • Cyclobutyl carbons: ~15-30 ppm (CH₂) and ~40-55 ppm (CH).

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~209
Methine (CH) of Cyclopropyl~20
Methylene (CH₂) of Cyclopropyl~12
Methine (CH) of Cyclobutyl~48
Methylene (CH₂) of Cyclobutyl (α to C=O)~26
Methylene (CH₂) of Cyclobutyl (β to C=O)~18

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

What are some key considerations for the synthesis and purification of this compound?

The synthesis of compounds containing strained rings can sometimes lead to the formation of isomeric impurities that are difficult to separate. For instance, the synthesis of cyclopropylmethyl halides from cyclopropanemethanol can be contaminated with cyclobutyl halides and 4-halo-1-butenes due to rearrangements. Similar side reactions could potentially occur during the synthesis of this compound, making purification challenging. Careful monitoring of the reaction and the use of high-resolution chromatographic techniques for purification are recommended.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆) in a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

General Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-300.

Visualizations

troubleshooting_workflow cluster_broad Troubleshooting Broad Peaks cluster_overlap Troubleshooting Overlapping Peaks start Problem with NMR Spectrum broad_peaks Broad Peaks start->broad_peaks overlap_peaks Overlapping Peaks start->overlap_peaks shim Re-shim Spectrometer broad_peaks->shim high_field Use Higher Field NMR overlap_peaks->high_field dilute Dilute Sample shim->dilute If no improvement temp Variable Temperature NMR dilute->temp If still broad clean Check for Impurities temp->clean If still broad end Resolved Spectrum clean->end solvent Change NMR Solvent high_field->solvent If still overlapping two_d Run 2D NMR (COSY, HSQC) solvent->two_d For definitive assignment two_d->end

Caption: A troubleshooting workflow for common NMR spectroscopy issues.

mass_spec_fragmentation cluster_frags Primary Fragmentation Pathways mol_ion Molecular Ion [C₈H₁₂O]⁺• m/z = 124 frag1 Loss of •C₃H₅ (cyclopropyl radical) mol_ion->frag1 frag2 Loss of •C₄H₇ (cyclobutyl radical) mol_ion->frag2 acylium1 Acylium Ion [C₅H₇O]⁺ m/z = 95 frag1->acylium1 acylium2 Acylium Ion [C₄H₅O]⁺ m/z = 69 frag2->acylium2

References

Technical Support Center: Optimizing Reaction Conditions for Cyclobutyl(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclobutyl(cyclopropyl)methanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, primarily via the Friedel-Crafts acylation of cyclopropyl-substituted aromatic compounds with cyclobutanecarbonyl chloride.

Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial. Its activity can be compromised by moisture. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. The stoichiometry of the catalyst is also critical. In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1][2] Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst is often required.[3] You may need to optimize the amount of AlCl₃ (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. A typical temperature range for this type of reaction is between 0°C to room temperature, followed by gentle heating (e.g., 40-60°C) if necessary.[4] Monitor your reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[5] Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂).[5] Using a solvent in which the starting materials are soluble but the product may be less so can sometimes help to drive the reaction forward. Some modern approaches even explore solvent-free conditions.[6][7]

  • Purity of Reagents: Ensure your starting materials, particularly the cyclopropyl-substituted arene and cyclobutanecarbonyl chloride, are pure. Impurities can interfere with the catalyst and lead to unwanted side products.

Q2: I am seeing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: Several side reactions can occur during the Friedel-Crafts acylation of cyclopropyl-substituted arenes:

  • Isomer Formation: If your aromatic ring has multiple available positions for substitution, you may obtain a mixture of ortho, meta, and para isomers. The directing effects of the cyclopropyl group (generally ortho/para directing) and any other substituents on the aromatic ring will determine the product distribution.

  • Ring Opening of the Cyclopropyl Group: Cyclopropyl rings are strained and can be susceptible to ring-opening under strong acidic conditions, which are characteristic of Friedel-Crafts reactions. This can lead to the formation of unsaturated ketone byproducts. The stability of the cyclopropyl group in your specific substrate should be considered.

  • Polyacylation: Although less common in acylation compared to alkylation due to the deactivating nature of the ketone product, polyacylation can occur, especially with highly activated aromatic rings or under forcing conditions.[8] Using a molar excess of the aromatic substrate can help to minimize this.

  • Decomposition: At higher temperatures, the starting materials or product may decompose, leading to a complex mixture of byproducts.

Q3: The work-up of my reaction mixture is problematic, particularly with the removal of the aluminum chloride catalyst. What is the best procedure?

A3: The work-up of Friedel-Crafts reactions involving AlCl₃ requires careful handling. The standard procedure involves quenching the reaction mixture by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum salts and breaks up the product-catalyst complex. The product can then be extracted into an organic solvent.

  • Emulsion Formation: Emulsions can sometimes form during the aqueous work-up.[3] To break up emulsions, you can try adding more of the organic solvent, a saturated solution of sodium chloride (brine), or filtering the mixture through a pad of celite.

  • Incomplete Hydrolysis: Ensure enough acid and water are used to completely hydrolyze the aluminum salts. The aqueous layer should be acidic to litmus paper.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation to synthesize this compound derivatives?

A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, making it a better leaving group. The C-Cl bond cleaves to form a resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich cyclopropyl-substituted aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).[2]

  • Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[2]

  • Product-Catalyst Complexation: The carbonyl oxygen of the product ketone coordinates with the Lewis acid catalyst.[1] An aqueous work-up is necessary to liberate the product.[1]

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be used.[9] The reactivity of the Lewis acid will influence the reaction conditions required. For less reactive aromatic substrates, a stronger Lewis acid like AlCl₃ is often necessary. Greener alternatives, such as using solid acid catalysts, are also being explored.[7]

Q3: How does the cyclopropyl group on the aromatic ring affect the reaction?

A3: The cyclopropyl group is generally considered to be an activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the C-C bonds of the cyclopropane ring, which have significant p-character, to stabilize the positive charge in the sigma complex through conjugation.

Q4: Are there any specific safety precautions I should take during this reaction?

A4: Yes, several safety precautions are essential:

  • Anhydrous Conditions: Aluminum chloride reacts violently with water. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • Corrosive Reagents: Cyclobutanecarbonyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup should include a gas trap.

  • Exothermic Reaction: The initial mixing of reagents can be exothermic. It is advisable to add the acyl chloride to the mixture of the arene and Lewis acid at a low temperature (e.g., 0°C) and then allow the reaction to warm to the desired temperature.

Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of Friedel-Crafts acylation reactions. This data is generalized from studies on related aromatic ketones and should be used as a starting point for optimization.

Table 1: Effect of Lewis Acid Catalyst on Yield

Catalyst (1.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
AlCl₃DCM0 to rt2~85-95
FeCl₃DCMrt to 404~70-85
ZnCl₂Neat1006~60-75
TiCl₄DCM0 to rt3~75-90

Note: Yields are approximate and can vary significantly based on the specific substrate.

Table 2: Effect of Solvent on Yield (using AlCl₃ catalyst)

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)0 to rt2High
1,2-Dichloroethane (DCE)0 to rt2High
Carbon Disulfide (CS₂)0 to rt3Moderate-High
Nitrobenzenert4Moderate (can affect regioselectivity)[5]
Solvent-free60-801Variable, can be high

Experimental Protocols

General Protocol for the Synthesis of Cyclobutyl(4-cyclopropylphenyl)methanone

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Cyclopropylbenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube).

  • Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.1 eq.).

  • Cool the suspension to 0°C in an ice bath.

  • Add cyclopropylbenzene (1.0 eq.) to the flask.

  • Add cyclobutanecarbonyl chloride (1.05 eq.) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40°C.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure cyclobutyl(4-cyclopropylphenyl)methanone.

Characterization of a Representative Product: Cyclobutyl(4-cyclopropylphenyl)methanone

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.85 (d, 2H, Ar-H ortho to C=O), ~7.05 (d, 2H, Ar-H meta to C=O), ~3.60 (quintet, 1H, -CH- of cyclobutyl), ~2.30-2.45 (m, 2H, cyclobutyl-CH₂), ~2.10-2.25 (m, 2H, cyclobutyl-CH₂), ~1.85-2.00 (m, 2H, cyclobutyl-CH₂), ~1.90-2.00 (m, 1H, cyclopropyl-CH), ~1.00-1.10 (m, 2H, cyclopropyl-CH₂), ~0.70-0.80 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~199.0 (C=O), ~150.0 (Ar-C para to C=O), ~135.0 (Ar-C ipso to C=O), ~130.0 (Ar-CH ortho to C=O), ~125.0 (Ar-CH meta to C=O), ~45.0 (-CH- of cyclobutyl), ~26.0 (cyclobutyl-CH₂), ~18.0 (cyclobutyl-CH₂), ~15.0 (cyclopropyl-CH), ~10.0 (cyclopropyl-CH₂).

  • IR (KBr, cm⁻¹): ~2950-2850 (C-H stretch), ~1680 (C=O stretch, aryl ketone),[10] ~1605, 1570 (C=C stretch, aromatic).

Visualizations

experimental_workflow reagents Reagents: - Cyclopropyl-substituted arene - Cyclobutanecarbonyl chloride - Anhydrous AlCl₃ - Anhydrous DCM reaction_setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂ or Ar) - 0°C ice bath reagents->reaction_setup addition Slow addition of cyclobutanecarbonyl chloride reaction_setup->addition reaction Reaction: - Stir at 0°C, then warm to RT - Monitor by TLC addition->reaction workup Work-up: - Quench with ice/HCl - Extraction with DCM - Wash with NaHCO₃ and brine reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column chromatography or distillation workup->purification product Pure Cyclobutyl(cyclopropyl) methanone Derivative purification->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic start Low Yield or Byproduct Formation check_catalyst Check Catalyst: - Anhydrous? - Stoichiometry (≥1 eq.)? start->check_catalyst check_temp Check Temperature: - Too low (incomplete reaction)? - Too high (decomposition)? start->check_temp check_reagents Check Reagent Purity: - Starting materials pure? start->check_reagents check_workup Review Work-up: - Proper quenching? - Emulsion formation? start->check_workup solution1 Improved Yield check_catalyst->solution1 Optimize catalyst loading and ensure anhydrous conditions solution2 Improved Yield check_temp->solution2 Optimize temperature and monitor with TLC solution3 Improved Yield check_reagents->solution3 Purify starting materials solution4 Improved Yield check_workup->solution4 Adjust work-up procedure

Caption: Troubleshooting logic for low yield or byproduct formation in Friedel-Crafts acylation.

References

common pitfalls in the handling of cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the handling and use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and is a suspected irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Recommended storage temperatures are typically between 0-8°C.[1] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[2]

Q3: What are the expected spectral characteristics of this compound?

A3: The structural features of this compound give rise to a characteristic spectroscopic signature. The table below summarizes the predicted key analytical data.

Spectroscopy Feature Predicted Chemical Shift / Wavenumber
¹H-NMRCyclopropyl Protons~1.0 - 2.0 ppm (multiplets)
Cyclobutyl Protons (α to C=O)~2.5 - 3.0 ppm (multiplet)
Cyclobutyl Protons (β to C=O)~1.8 - 2.2 ppm (multiplets)
¹³C-NMRCarbonyl Carbon (C=O)> 200 ppm
Cyclopropyl Carbons~10 - 25 ppm
Cyclobutyl Carbons~18 - 50 ppm
IR SpectroscopyCarbonyl (C=O) Stretch~1700 cm⁻¹
Mass SpectrometryMolecular Ion (M⁺)m/z = 124
Major Fragmentsm/z = 95, 83, 69, 57, 55, 41

Note: These are predicted values and may vary slightly based on experimental conditions and instrumentation.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Conversion in a Reaction

Possible Causes and Solutions

Possible Cause Troubleshooting Step Explanation
Degraded Starting Material Verify the purity of the this compound by GC-MS or NMR before use.Improper storage can lead to degradation. Check for the presence of unexpected peaks.
Inactivated Reagents Ensure all other reagents (e.g., organometallics, catalysts) are fresh and were handled under appropriate inert conditions.Moisture and air can quench many sensitive reagents.
Sub-optimal Reaction Temperature Experiment with a range of temperatures. For sluggish reactions, a moderate increase in temperature may be necessary.The strained rings may require specific activation energies for reaction.
Steric Hindrance For reactions involving nucleophilic attack at the carbonyl, consider using a less sterically hindered nucleophile or a more reactive activating agent.The bulky cyclobutyl group can hinder the approach of nucleophiles.
Issue 2: Formation of Unexpected Side Products

Due to the inherent ring strain of the cyclopropyl and cyclobutyl moieties, ring-opening is a common side reaction, particularly under acidic or transition-metal-catalyzed conditions.[3]

Scenario A: Ring-Opening Side Products Observed

Reaction Condition Potential Side Product Suggested Solution
Acidic (e.g., Lewis or Brønsted acids)Formation of unsaturated ketones or rearranged products.Use milder, non-acidic conditions. If an acid is necessary, use a weaker acid or a shorter reaction time at a lower temperature.
Transition-Metal Catalysis (e.g., Ni, Pd)Oxidative addition leading to ring-opened metallacycles and subsequent byproducts.Screen different ligands and metals. Electron-rich, low-coordinate metals are more prone to this.
Grignard ReactionsRing-opening can occur, though less common than with acids.Ensure the Grignard reagent is added slowly at a low temperature to minimize side reactions.

Scenario B: Incomplete Reaction or Recovery of Starting Material in Grignard Reactions

Observation Possible Cause Suggested Solution
Starting material is recovered after workup.The Grignard reagent is acting as a base, causing deprotonation at the α-position to the carbonyl, leading to enolate formation.Use a non-basic organometallic reagent like an organolithium or organocuprate. Alternatively, use a Grignard reagent with less β-hydride character.
A reduced alcohol product is observed alongside the expected product.The Grignard reagent is acting as a reducing agent via β-hydride transfer.Use a Grignard reagent that lacks β-hydrogens if possible. Perform the reaction at a lower temperature.
Issue 3: Difficulty in Product Purification

Problem: Co-elution of Byproducts During Column Chromatography

Possible Contaminant Suggested Action
Ring-opened isomers or rearranged products.Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Unreacted starting material.Optimize the reaction to drive it to completion. If separation is difficult, consider a chemical quench for the starting material if a suitable reaction exists.

Experimental Protocols

Representative Experimental Protocol: Grignard Addition

This protocol is a general guideline for the addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., methylmagnesium bromide in ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous solvent to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the Grignard reagent dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Glassware Inert Atmosphere Reagents Dissolve Ketone in Anhydrous Solvent Setup->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Slow Addition of Grignard Reagent Cooling->Addition Stirring Stir for 1-2h Monitor Progress Addition->Stirring Quench Quench with Sat. NH4Cl (aq) Stirring->Quench Extraction Extract with Ether Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for a Grignard addition to this compound.

Troubleshooting_Logic Start Low Reaction Yield CheckPurity Is Starting Material Pure? Start->CheckPurity CheckReagents Are Other Reagents Active? CheckPurity->CheckReagents Yes ImpureSM Purify or Replace Starting Material CheckPurity->ImpureSM No InactiveReagents Use Fresh Reagents CheckReagents->InactiveReagents No CheckSideProducts Analyze Crude Mixture for Side Products CheckReagents->CheckSideProducts Yes RingOpening Ring-Opening Detected? CheckSideProducts->RingOpening EnolateFormation Starting Material Recovered? RingOpening->EnolateFormation No ModifyConditions Use Milder Conditions (Lower Temp, No Acid) RingOpening->ModifyConditions Yes ChangeReagent Use Non-basic Organometallic Reagent EnolateFormation->ChangeReagent Yes Optimize Optimize Reaction Conditions (Temp, Time) EnolateFormation->Optimize No

Caption: Troubleshooting decision tree for low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of Cyclobutyl(cyclopropyl)methanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cyclobutyl(cyclopropyl)methanone with other ketones featuring small, strained ring systems: dicyclopropyl ketone, cyclopropyl methyl ketone, and cyclobutyl methyl ketone. This document aims to be a valuable resource by summarizing key physicochemical properties, outlining experimental protocols for their synthesis and reactivity studies, and discussing their potential applications based on available data.

Physicochemical Properties

The unique structural features of these ketones, particularly the presence of strained cyclopropyl and cyclobutyl rings, significantly influence their physical and chemical properties. A summary of these properties is presented below.

PropertyThis compoundDicyclopropyl KetoneCyclopropyl Methyl KetoneCyclobutyl Methyl Ketone
CAS Number 14114-01-3[1]1121-37-5[2][3][4][5]765-43-53019-25-8[6][7][8]
Molecular Formula C₈H₁₂O[1]C₇H₁₀O[2][4]C₅H₈OC₆H₁₀O[6]
Molecular Weight ( g/mol ) 124.18[1]110.15[4]84.1298.14[6][7]
Boiling Point (°C) Not available160-162[2][9]114137-139[7][10]
Density (g/mL at 25°C) Not available0.977[2][9]0.8490.902[7][10]
Refractive Index (n20/D) Not available1.467[2][9]1.4241.432[7]
Appearance Not availableClear colorless to yellowish liquid[2][3][9]Colorless liquidClear colorless to yellow-greenish liquid[6]

Synthesis and Reactivity

The reactivity of these ketones is largely dictated by the ring strain of the cyclopropyl and cyclobutyl moieties. The cyclopropyl group, with its significant angle strain, often participates in ring-opening reactions. The cyclobutyl ring, while less strained, can also undergo ring expansion and cleavage under certain conditions.

2.1. General Reactivity and Ring Strain

The presence of the carbonyl group activates the adjacent cyclopropyl ring, making it susceptible to cleavage and rearrangement, particularly under photochemical conditions. The cyclobutyl ring is also prone to reactions that relieve its strain, such as ring expansion to form cyclopentanone derivatives.

The experimental workflow for a typical photochemical rearrangement study of these ketones is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_photolysis Photochemical Reaction cluster_analysis Product Analysis ketone Ketone Solution (in appropriate solvent) degas Degassing (e.g., N2 purge) ketone->degas reaction_vessel Quartz Reaction Vessel degas->reaction_vessel uv_source UV Irradiation (specific wavelength) uv_source->reaction_vessel hv workup Reaction Workup (e.g., solvent removal) reaction_vessel->workup separation Chromatographic Separation (GC, HPLC) workup->separation characterization Spectroscopic Characterization (NMR, IR, MS) separation->characterization

Figure 1. General workflow for a photochemical reaction experiment.

2.2. Synthesis Protocols

  • Synthesis of Dicyclopropyl Ketone: A common method involves the treatment of 1,7-dichloro-4-heptanone with a strong base, such as sodium hydroxide. The reaction proceeds via an intramolecular cyclization.[2][11]

    • Protocol: To a solution of 1,7-dichloro-4-heptanone in a suitable solvent, add a 20% aqueous solution of sodium hydroxide. Reflux the mixture with vigorous stirring for 30 minutes. The product, dicyclopropyl ketone, can then be isolated by steam distillation.[11]

  • Synthesis of Cyclobutyl Methyl Ketone: This ketone can be synthesized by the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[12]

    • Protocol: React cyclobutanecarbonyl chloride with the magnesium salt of diethyl malonate. The resulting intermediate is then hydrolyzed and decarboxylated to yield cyclobutyl methyl ketone.

2.3. Comparative Reactivity

While direct comparative studies are limited, the known reactivity of related structures suggests the following trends:

  • Photochemical Reactions: Cyclopropyl ketones are well-documented to undergo Norrish Type I cleavage, leading to diradical intermediates that can rearrange to form various products. The presence of two strained rings in this compound and dicyclopropyl ketone would likely lead to complex photochemical behavior with multiple potential rearrangement pathways.

  • Acid-Catalyzed Ring Opening: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening under acidic conditions. A comparative study of the reaction rates of these ketones in the presence of a Brønsted acid could provide quantitative data on their relative reactivity.

The logical relationship for predicting the relative reactivity based on ring strain is depicted below.

reactivity_logic node_strain Ring Strain node_reactivity Reactivity (e.g., Ring Opening) node_strain->node_reactivity influences node_prediction Predicted Reactivity: Dicyclopropyl > Cyclobutyl(cyclopropyl) > Cyclopropyl Methyl > Cyclobutyl Methyl node_reactivity->node_prediction node_cyclopropane Cyclopropane > Cyclobutane (Higher Strain) node_cyclopropane->node_strain

Figure 2. Predicted reactivity based on ring strain.

Biological Activity

The biological activities of compounds containing cyclopropyl and cyclobutyl rings are of significant interest in drug discovery. The strained rings can impart unique conformational constraints and metabolic stability to molecules.

  • Cyclopropyl Moieties in Bioactive Molecules: The cyclopropyl group is a feature in various biologically active compounds, exhibiting a range of activities including enzyme inhibition. For instance, certain cyclopropylamines act as suicide inhibitors of cytochrome P450 enzymes through a ring-opening mechanism.[13]

  • Cyclobutyl Moieties in Bioactive Molecules: The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering a three-dimensional scaffold that can enhance pharmacological properties. Synthesis of 12,13-cyclobutyl epothilones has been explored for their potential as antineoplastic agents.[14]

A systematic biological screening of this compound and its analogues is necessary to fully elucidate their therapeutic potential. A proposed workflow for such a screening is presented below.

biological_screening_workflow start Compound Library (Ketone Analogues) assay_dev Assay Development (e.g., Enzyme Inhibition, Cytotoxicity) start->assay_dev primary_screen Primary Screening (High-Throughput) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Dose-Response) hit_id->secondary_screen lead_opt Lead Optimization secondary_screen->lead_opt end Candidate Drug lead_opt->end

Figure 3. Workflow for biological screening of ketone analogues.

Conclusion and Future Directions

This compound represents a unique chemical scaffold with potential for diverse applications in organic synthesis and medicinal chemistry. Its reactivity, influenced by the presence of two different strained rings, offers opportunities for the development of novel synthetic methodologies. While physicochemical data for related ketones are available, a comprehensive, direct comparison of the reactivity and biological activity of this compound remains an area ripe for investigation. Future research should focus on quantitative experimental studies to elucidate the kinetic and thermodynamic parameters of its reactions and a systematic evaluation of its biological profile to unlock its full potential in drug discovery and development.

References

A Comparative Spectroscopic Analysis of Cyclobutyl(cyclopropyl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of cyclobutyl(cyclopropyl)methanone alongside its structurally related analogs: dicyclopropyl methanone, cyclobutyl methyl ketone, and cyclopropyl methyl ketone. Understanding the distinct spectroscopic features of these compounds is crucial for their synthesis, characterization, and application in various research and development endeavors. While experimental data for this compound is not widely published, this guide leverages predicted data for the target molecule and compares it with established experimental data for its analogs to provide a comprehensive analytical overview.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs. This allows for a direct comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCyclopropyl ProtonsCyclobutyl ProtonsMethyl ProtonsOther Protons
This compound (Predicted)[1]~0.8-1.2 (m), ~2.0-2.5 (m)~1.8-2.2 (m), ~2.5-3.0 (m), ~3.0-3.5 (m)--
Dicyclopropyl Methanone (Experimental)[2]~0.9-1.1 (m), ~1.1-1.3 (m)---
Cyclobutyl Methyl Ketone (Experimental)[3]-~1.7-2.4 (m), ~3.1 (p)~2.1 (s)-
Cyclopropyl Methyl Ketone (Experimental)[4][5]~0.7-0.9 (m), ~0.9-1.1 (m)-~2.2 (s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl CarbonCyclopropyl CarbonsCyclobutyl CarbonsMethyl Carbon
This compound (Predicted)~210~15, ~20~25, ~26, ~45-
Dicyclopropyl Methanone (Experimental)[6]~209~12, ~18--
Cyclobutyl Methyl Ketone (Experimental)Not available-Not availableNot available
Cyclopropyl Methyl Ketone (Experimental)[5][7]~208~11, ~17-~31

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC=O StretchC-H Stretch (Aliphatic)Other Key Peaks
This compound (Predicted)[1]~17002800-3000-
Dicyclopropyl Methanone (Experimental)~1695~2900-3100~1050 (Cyclopropyl ring)
Cyclobutyl Methyl Ketone (Experimental)~1710~2850-2950~1450 (CH₂ bend)
Cyclopropyl Methyl Ketone (Experimental)[8]~1700~2900-3100~1020 (Cyclopropyl ring)

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-C₃H₅]⁺[M-C₄H₇]⁺[M-CH₃]⁺[M-COCH₃]⁺
This compound (Predicted)[1]1248367--
Dicyclopropyl Methanone (Experimental)[9]11069---
Cyclobutyl Methyl Ketone (Experimental)98-418355
Cyclopropyl Methyl Ketone (Experimental)[10]8443-6941

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic ketones and can be adapted for the specific compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of the liquid ketone sample directly onto the crystal.

    • For solid samples, place a small amount of the solid on the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

    • Inject the solution into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) is a common method for this class of compounds. Use a standard electron energy of 70 eV.

  • Mass Analysis:

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for ketones include alpha-cleavage.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel ketone compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Novel Ketone Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid/Solid for ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_acq 1H & 13C NMR Spectrometer Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer (ATR) Prep_IR->IR_acq MS_acq GC-MS System Prep_MS->MS_acq NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Library Search, Fragmentation Analysis MS_acq->MS_proc NMR_interp Chemical Shift & Coupling Analysis NMR_proc->NMR_interp IR_interp Functional Group Identification (C=O, C-H) IR_proc->IR_interp MS_interp Molecular Weight & Formula Determination MS_proc->MS_interp Structure Final Structure Confirmation NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: Workflow for Spectroscopic Analysis of Ketones.

References

Comparative Guide to the Biological Activity of Cyclobutyl(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological activities of derivatives of cyclobutyl(cyclopropyl)methanone. Extensive literature searches indicate a notable absence of published biological activity data for the parent compound, this compound itself. However, various derivatives incorporating the cyclopropyl ketone or related structural motifs have demonstrated significant pharmacological potential across several therapeutic areas. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this chemical space. The focus of this guide is therefore on the reported activities of these derivatives as inhibitors of histone demethylase KDM1A, β-adrenergic receptor antagonists, and as antitubercular and antimalarial agents.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of cyclopropyl methanone.

Antitubercular and Antimalarial Activity of Alkylaminoaryl Phenyl Cyclopropyl Methanones

A series of 4-alkylaminoaryl phenyl cyclopropyl methanones has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum 3D7 strains.[1] Several compounds exhibited potent activity.[1]

Table 1: Antitubercular Activity of Alkylaminoaryl Phenyl Cyclopropyl Methanone Derivatives [1]

Compound IDStructureMIC (µg/mL) against M. tuberculosis H37Rv
6a 4-(piperidin-1-yl)phenyl)(phenyl)cyclopropylmethanone3.12
6d 4-(4-methylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone6.25
6e 4-(4-ethylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone12.5
6f 4-(4-propylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone6.25
6g 4-(4-isopropylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone3.12
6h 4-(4-butylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone3.12
6p 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone6.25
6q 4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone12.5
8a (4-(piperidin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone3.12
8b (4-(4-methylpiperazin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone6.25
8c (4-(4-ethylpiperazin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone3.12

Table 2: Antimalarial Activity of Alkylaminoaryl Phenyl Cyclopropyl Methanone Derivatives [1]

Compound IDStructureIC50 (µg/mL) against P. falciparum 3D7Selectivity Index (SI)
4a (4-fluorophenyl)(phenyl)cyclopropylmethanone0.0804975
4c (4-fluorophenyl)(4-methoxyphenyl)cyclopropylmethanone>10-
6a 4-(piperidin-1-yl)phenyl)(phenyl)cyclopropylmethanone0.0356948
6b 4-(pyrrolidin-1-yl)phenyl)(phenyl)cyclopropylmethanone>10-
6c 4-(morpholino)phenyl)(phenyl)cyclopropylmethanone0.080-
6d 4-(4-methylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone>10-
6f 4-(4-propylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone>10-
6s 4-(4-phenylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone>10-
8a (4-(piperidin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone>10-
8c (4-(ethylpiperazin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone>10-

Experimental Protocols

Antitubercular Activity Assay (Mycobacterium tuberculosis H37Rv)

The in vitro antitubercular activity is determined using a microplate Alamar Blue assay (MABA).

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.

  • Incubation: The diluted bacterial suspension is added to each well containing the test compound. The plates are incubated at 37°C for 7 days.

  • Reading: After incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well. The plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Antimalarial Activity Assay (Plasmodium falciparum 3D7)

The in vitro antimalarial activity is assessed against a chloroquine-sensitive strain of P. falciparum (3D7) using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum 3D7 is maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Procedure: Asynchronous parasite cultures with approximately 1% parasitemia and 2% hematocrit are added to a 96-well plate containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I is added to stain the parasite DNA.

  • Reading: Fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Signaling Pathways and Experimental Workflows

KDM1A Inhibition Signaling Pathway

Derivatives of cyclopropylamine have been identified as inhibitors of the histone demethylase KDM1A (also known as LSD1). KDM1A plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Inhibition of KDM1A leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in cancer cells.

KDM1A_Inhibition cluster_nucleus Cell Nucleus KDM1A KDM1A (LSD1) H3K4me1 Histone H3K4me1 (Inactive Gene Mark) KDM1A->H3K4me1 Catalyzes H3K4me2 Histone H3K4me2 (Active Gene Mark) H3K4me2->H3K4me1 Demethylation TumorSuppressor Tumor Suppressor Genes H3K4me1->TumorSuppressor Represses Transcription Apoptosis Apoptosis / Differentiation TumorSuppressor->Apoptosis Promotes CyclopropylamineDerivative Cyclopropylamine Derivative CyclopropylamineDerivative->KDM1A Inhibits

Caption: KDM1A Inhibition Pathway

β-Adrenergic Receptor Signaling Pathway

Cyclopropyl ketoxime propanolamine derivatives have been shown to act as β-adrenergic receptor antagonists (β-blockers). These receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to increased intracellular cyclic AMP (cAMP) and subsequent physiological responses, such as increased heart rate and contractility. β-blockers competitively inhibit this binding, thereby reducing the downstream signaling.

Beta_Adrenergic_Signaling cluster_cell Cardiomyocyte BetaBlocker Cyclopropyl Ketoxime Propanolamine Derivative (β-Blocker) BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Blocks Binding Norepinephrine Norepinephrine Norepinephrine->BetaReceptor Binds & Activates GProtein Gs Protein BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Phosphorylates Targets Leading to

Caption: β-Adrenergic Receptor Antagonism

Conclusion

While this compound remains a structurally intriguing molecule, its biological activity profile is currently undefined in public literature. However, the diverse and potent activities of its derivatives highlight the value of the cyclopropyl ketone moiety as a pharmacophore. The data presented in this guide, particularly the promising antitubercular and antimalarial activities of alkylaminoaryl phenyl cyclopropyl methanones, suggest that this chemical class is a fertile ground for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these derivatives are warranted. Researchers are encouraged to use the provided protocols and pathway diagrams as a foundation for their own studies in this area.

References

A Comparative Study of Cyclobutyl vs. Cyclopropyl Ketone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic ketones is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of cyclobutyl and cyclopropyl ketones, supported by experimental data and detailed protocols.

The reactivity of cyclobutyl and cyclopropyl ketones is fundamentally governed by their inherent ring strain. Cyclopropane possesses a significantly higher ring strain (approximately 115 kJ/mol) compared to cyclobutane (around 110 kJ/mol)[1][2]. This difference in strain energy is a key determinant of their chemical behavior, with the three-membered ring of cyclopropyl ketones being more susceptible to ring-opening reactions. This guide explores the comparative reactivity of these two classes of ketones across various reaction types.

At a Glance: Key Reactivity Differences

Reaction TypeCyclopropyl KetoneCyclobutyl KetoneDriving Factor
Ring-Opening Highly facileLess common, requires specific activationHigh ring strain of the cyclopropyl group
Reduction Generally proceeds to the corresponding alcoholGenerally proceeds to the corresponding alcoholStandard carbonyl reduction
Baeyer-Villiger Oxidation Forms a γ-lactoneForms a δ-lactoneOxygen insertion adjacent to the carbonyl
Photochemical (Norrish Type I) Primarily intramolecular rearrangementFragmentation into smaller moleculesRelease of ring strain in the excited state

Quantitative Reactivity Data

Direct comparative kinetic studies across a broad range of reactions under identical conditions are sparse in the literature. However, computational studies and isolated experimental data provide insights into the relative reactivities.

ReactionSubstrateCatalyst/ConditionsParameterValue
SmI₂-Catalyzed Coupling Phenyl cyclopropyl ketoneSmI₂Activation Barrier24.6 kcal/mol
Cyclohexyl cyclopropyl ketoneSmI₂Activation Barrier25.4 kcal/mol
Vapor Phase Photolysis Methyl cyclopropyl ketoneUV irradiationMajor ProductMethyl propenyl ketone (Rearrangement)
Methyl cyclobutyl ketoneUV irradiationMajor ProductsCO, C₂H₄, CH₄, cyclo-C₄H₈ (Fragmentation)

Note: The data presented is compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.

Reaction-Specific Comparisons

Ring-Opening Reactions

The high ring strain of cyclopropyl ketones makes them prone to ring-opening under both acidic and nucleophilic conditions. Lewis acids or Brønsted acids readily catalyze the opening of the three-membered ring to form various products[3][4][5][6]. In contrast, the ring-opening of cyclobutyl ketones is less common and typically requires more forcing conditions or specific substrate activation.

Reduction of the Carbonyl Group
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation provides a reliable method for the conversion of cyclic ketones to lactones. Both cyclobutyl and cyclopropyl ketones undergo this transformation. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion. The migratory aptitude of the adjacent carbon atoms plays a crucial role in the regioselectivity of the oxidation.

Photochemical Reactivity (Norrish Type I Reaction)

The photochemical behavior of these two ketones highlights a significant difference in their reactivity. The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond of the ketone upon UV irradiation[7][8]. For methyl cyclopropyl ketone, the primary photochemical process is an intramolecular rearrangement. In contrast, methyl cyclobutyl ketone undergoes fragmentation to yield carbon monoxide, ethylene, methane, and cyclobutane. This divergence in reaction pathways is attributed to the different strain energies and the stability of the resulting radical intermediates.

Experimental Protocols

General Procedure for Acid-Catalyzed Ring-Opening of a Cyclopropyl Ketone

To a solution of the cyclopropyl ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at a specified temperature (e.g., 0 °C or room temperature) is added a Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for NaBH₄ Reduction of a Cyclic Ketone

A solution of the cyclic ketone (1.0 mmol) in a protic solvent such as methanol or ethanol (10 mL) is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise over 5-10 minutes. The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes to 2 hours) and monitored by TLC. After completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol, which can be further purified by chromatography or distillation.

General Procedure for Baeyer-Villiger Oxidation of a Cyclic Ketone

To a solution of the cyclic ketone (1.0 mmol) in a chlorinated solvent like dichloromethane or chloroform (10 mL), a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol) is added at 0 °C. The reaction mixture is stirred at this temperature or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction mixture is washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude lactone is purified by column chromatography.

Visualizing Reactivity Concepts

To further illustrate the concepts discussed, the following diagrams outline the logical flow of the comparative study and a representative reaction mechanism.

G Comparative Reactivity Workflow cluster_0 Structural Comparison cluster_1 Reactivity Consequences cluster_2 Reaction Outcomes Cyclopropyl Ketone Cyclopropyl Ketone Higher Ring Strain Higher Ring Strain Cyclopropyl Ketone->Higher Ring Strain possesses Cyclobutyl Ketone Cyclobutyl Ketone Lower Ring Strain Lower Ring Strain Cyclobutyl Ketone->Lower Ring Strain possesses Increased Susceptibility to Ring-Opening Increased Susceptibility to Ring-Opening Higher Ring Strain->Increased Susceptibility to Ring-Opening leads to Greater Ring Stability Greater Ring Stability Lower Ring Strain->Greater Ring Stability leads to Facile Ring-Opening Reactions Facile Ring-Opening Reactions Increased Susceptibility to Ring-Opening->Facile Ring-Opening Reactions Reactions Preserve Ring Integrity Reactions Preserve Ring Integrity Greater Ring Stability->Reactions Preserve Ring Integrity

Figure 1. Logical flow from structure to reactivity.

G Acid-Catalyzed Ring Opening cluster_cyclopropyl Cyclopropyl Ketone Pathway cluster_cyclobutyl Cyclobutyl Ketone Pathway CPK Cyclopropyl Ketone CPK_H Protonated Ketone CPK->CPK_H + H+ CPK_RO Ring-Opened Carbocation CPK_H->CPK_RO Ring Opening Product_CPK Acyclic Product CPK_RO->Product_CPK Nucleophilic Attack / Rearrangement CBK Cyclobutyl Ketone CBK_H Protonated Ketone CBK->CBK_H + H+ Equilibrium Equilibrium Favors Starting Material CBK_H->Equilibrium

Figure 2. Contrasting acid-catalyzed pathways.

References

Validating the Structure of Cyclobutyl(cyclopropyl)methanone Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of adducts derived from cyclobutyl(cyclopropyl)methanone is a critical step in synthetic chemistry and drug development. The inherent strain in both the cyclobutyl and cyclopropyl rings can lead to complex stereochemical outcomes and potential rearrangements during chemical reactions. Therefore, a multi-pronged analytical approach is essential for the unambiguous determination of the structure of any resulting adduct.

This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of these adducts, supported by experimental data and detailed protocols.

Key Analytical Techniques for Structural Validation

The definitive structural characterization of this compound adducts relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

Analytical Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations)- Stereochemical relationships (NOE/ROE)- Diastereomeric and enantiomeric purity (with chiral shift reagents)- Provides detailed information about the molecular framework in solution.- Non-destructive.- Can quantify isomeric ratios.- Complex spectra can be difficult to interpret.- May not be sufficient on its own to determine absolute stereochemistry.
Mass Spectrometry (MS) - Molecular weight of the adduct- Elemental composition (High-Resolution MS)- Fragmentation patterns indicative of structural motifs- High sensitivity, requires minimal sample.- Can confirm the molecular formula.- Fragmentation can provide clues about substructures.- Does not provide information about stereochemistry.- Isomeric compounds can have identical mass spectra.
X-ray Crystallography - Unambiguous 3D structure of the molecule in the solid state- Absolute stereochemistry- Bond lengths and angles- Provides the "gold standard" for structural determination.- Definitive assignment of stereoisomers.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may not be the same as in solution.
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, C-O, N-H)- Quick and simple method to identify functional groups.- Can monitor reaction progress.- Provides limited information about the overall molecular structure.

Case Study: Validation of a Diels-Alder Adduct of a Cyclopropyl Ketone

Due to the limited availability of published data on adducts of this compound, we will examine a closely related example: the Diels-Alder reaction of a chiral cyclopropenyl ketone with cyclopentadiene. The methodologies used in this study are directly applicable to the validation of adducts of the target molecule.

In a study by a research group, a chiral cyclopropenyl ketone was reacted with cyclopentadiene to yield a Diels-Alder adduct. The structure of this adduct was rigorously validated using a combination of NMR spectroscopy and X-ray crystallography.

Experimental Data Summary
Technique Key Findings for Diels-Alder Adduct
¹H NMR A complex spectrum with signals corresponding to the different protons in the bicyclic framework and the cyclopropane ring was observed. Key signals included multiplets for the olefinic protons and the protons adjacent to the carbonyl group.
¹³C NMR Resonances for all carbon atoms were identified, including the carbonyl carbon and the carbons of the cyclopropane ring.
NOE Experiment Nuclear Overhauser Effect experiments were used to establish the relative stereochemistry of the major diastereomer formed in the reaction.
X-ray Crystallography A single crystal of a derivative of the major diastereomer was analyzed, confirming the endo stereochemistry and providing precise bond lengths and angles.[1]
Experimental Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity of the carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the adduct.

  • Sample Preparation: Prepare a dilute solution of the adduct (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) can be used for more volatile and thermally stable compounds.

  • Mass Analysis:

    • Low-Resolution MS: To determine the nominal molecular weight.

    • High-Resolution MS (HRMS): To determine the accurate mass and elemental composition of the molecular ion, which helps to confirm the molecular formula.

  • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions. This can provide valuable information about the different structural components of the adduct.

  • Crystal Growth: Grow single crystals of the adduct suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and bond angles.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation start This compound + Reagent reaction Reaction (e.g., Diels-Alder) start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy (1D, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography purification->xray if crystal ir IR Spectroscopy purification->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation xray->elucidation ir->elucidation confirmation Structure Confirmation elucidation->confirmation nmr_workflow cluster_nmr NMR Analysis cluster_info Information Obtained h1_nmr 1H NMR proton_env Proton Environments h1_nmr->proton_env c13_nmr 13C NMR carbon_skel Carbon Skeleton c13_nmr->carbon_skel cosy COSY h_h_conn 1H-1H Connectivity cosy->h_h_conn hsqc HSQC c_h_conn 1J C-H Connectivity hsqc->c_h_conn hmbc HMBC long_range_conn 2-3J C-H Connectivity hmbc->long_range_conn noesy NOESY/ROESY stereochem Relative Stereochemistry noesy->stereochem

References

Navigating the Uncharted: A Guide to Investigating the Cross-Reactivity of Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities is a cornerstone of modern drug discovery. Cyclobutyl(cyclopropyl)methanone, a structurally intriguing molecule, stands as a potential building block for new therapeutic agents. However, a comprehensive understanding of its biological interactions, particularly its cross-reactivity profile, is crucial for its advancement. This guide addresses the current landscape of knowledge regarding this compound and provides a framework for its future investigation, acknowledging the present absence of direct experimental data.

The Significance of Cyclopropyl and Cyclobutyl Moieties in Drug Design

Cyclopropyl and cyclobutyl rings are increasingly incorporated into drug candidates to enhance their pharmacological properties. The cyclopropyl group is valued for conferring conformational rigidity and improving metabolic stability[1][2]. Its unique electronic characteristics can lead to enhanced binding potency and, in some cases, a reduction in off-target effects[1][2]. Similarly, the cyclobutane ring serves as a versatile scaffold, often used as a bioisostere for phenyl groups, which can improve metabolic stability and binding efficiency[3]. The presence of both of these strained ring systems in this compound suggests a unique and rigid three-dimensional structure that could have specific interactions with biological targets.

Current State of Knowledge: A Research Gap

A thorough review of publicly available scientific literature reveals a significant gap in the biological characterization of this compound. While its synthesis and utility as a chemical intermediate are documented, there are no published studies detailing its binding affinity, selectivity, or cross-reactivity with any biological targets. This lack of data prevents a direct comparison with other compounds and underscores the need for foundational research to elucidate its pharmacological profile.

A Proposed Framework for Investigating Cross-Reactivity

In the absence of existing data, a systematic approach is required to characterize the cross-reactivity of this compound. The following experimental workflow is proposed as a starting point for researchers.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Validation cluster_2 Phase 3: Selectivity and Mechanism of Action A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., Broad Target Panel) A->B C Initial Hit Identification B->C D Dose-Response Assays C->D Identified Hits E Orthogonal Assays (Biophysical or Cell-based) D->E F Confirmed Off-Targets E->F G Selectivity Profiling (Against Related Targets) F->G Validated Off-Targets H Mechanism of Action Studies (e.g., Signaling Pathway Analysis) G->H I Lead Optimization H->I

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of a novel small molecule.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal that this compound interacts with a specific target, for instance, a G-protein coupled receptor (GPCR), the subsequent step would be to investigate its impact on the corresponding signaling pathway.

Example of a GPCR Signaling Pathway

compound This compound receptor GPCR compound->receptor Binds g_protein G-protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream

Caption: A simplified diagram of a potential GPCR signaling cascade that could be investigated.

Detailed Experimental Protocols

While specific protocols for this compound do not exist, the following are generalized methodologies that would be adapted for its study.

1. High-Throughput Screening (HTS)

  • Objective: To screen the compound against a broad panel of biological targets to identify initial "hits."

  • Protocol:

    • A solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • The compound is dispensed into multi-well plates containing a diverse panel of recombinant proteins, enzymes, or cell lines.

    • A variety of assay technologies can be employed, such as fluorescence, luminescence, or radiometric detection, to measure the compound's effect on each target.

    • Data is analyzed to identify targets where the compound exhibits significant activity above a predetermined threshold.

2. Dose-Response Assays

  • Objective: To quantify the potency of the compound for the identified hits.

  • Protocol:

    • Serial dilutions of this compound are prepared.

    • The dilutions are incubated with the target of interest under optimized assay conditions.

    • The biological response is measured at each concentration.

    • The data is plotted to generate a dose-response curve, from which parameters like IC50 or EC50 are calculated.

3. Orthogonal Assays

  • Objective: To confirm the interaction between the compound and the target using a different experimental technique.

  • Protocol:

    • If the primary screen was a biochemical assay, a cell-based assay could be used as an orthogonal follow-up, or vice versa.

    • Biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be employed to directly measure the binding affinity and kinetics.

Conclusion

This compound presents an opportunity for the discovery of new bioactive molecules. However, its pharmacological properties, including its cross-reactivity profile, remain to be determined. The framework and methodologies outlined in this guide provide a clear path forward for researchers to undertake the essential studies required to understand the biological activity of this compound. The systematic investigation of its potential on- and off-target effects will be critical in determining its viability as a scaffold for future drug development.

References

benchmarking the synthesis of cyclobutyl(cyclopropyl)methanone against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible and efficient synthetic routes for the preparation of cyclobutyl(cyclopropyl)methanone, a valuable building block in medicinal chemistry and organic synthesis. The comparison is based on established chemical principles and data from analogous reactions, offering a practical framework for laboratory-scale synthesis.

Introduction

This compound is a ketone featuring two strained carbocyclic rings, a cyclobutane and a cyclopropane. This unique structural motif makes it an attractive starting material for the synthesis of more complex molecules with potential applications in drug discovery. The inherent ring strain of both the cyclobutyl and cyclopropyl groups can be harnessed for various chemical transformations. This guide outlines two primary retrosynthetic approaches for its synthesis, both centered around the formation of the carbon-carbon bond between the carbonyl group and one of the cycloalkyl rings via a Grignard reaction with an acyl chloride.

Method 1: Acylation of Cyclobutylmagnesium Bromide with Cyclopropanecarbonyl Chloride

This approach involves the preparation of a cyclobutyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

Workflow Diagram

cluster_0 Method 1: Cyclobutyl Grignard Pathway Cyclobutane Cyclobutane Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutane->Cyclobutyl Bromide Bromination Cyclobutylmagnesium Bromide Cyclobutylmagnesium Bromide Cyclobutyl Bromide->Cyclobutylmagnesium Bromide Mg, THF This compound This compound Cyclobutylmagnesium Bromide->this compound Acylation Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarboxylic Acid->Cyclopropanecarbonyl Chloride SOCl2 or (COCl)2 Cyclopropanecarbonyl Chloride->this compound cluster_1 Method 2: Cyclopropyl Grignard Pathway Cyclopropane Cyclopropane Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropane->Cyclopropyl Bromide Bromination Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Cyclopropylmagnesium Bromide Mg, THF This compound This compound Cyclopropylmagnesium Bromide->this compound Acylation Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarboxylic Acid->Cyclobutanecarbonyl Chloride SOCl2 or (COCl)2 Cyclobutanecarbonyl Chloride->this compound

A Comparative DFT Analysis of Cyclobutyl(cyclopropyl)methanone Conformers: An Analogous System Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the conformational isomers of cyclobutyl(cyclopropyl)methanone was conducted using Density Functional Theory (DFT). Due to the absence of specific experimental or computational data for this compound in the reviewed literature, this guide utilizes data from its close structural analog, cyclopropyl methyl ketone, to provide insights into the likely conformational preferences and energetic landscapes. This approach is a standard practice in computational chemistry to infer the properties of a molecule by studying a closely related system.

The study of conformational isomers is crucial in understanding the reactivity, biological activity, and physical properties of molecules. For ketones bearing strained ring systems, such as this compound, the orientation of the carbonyl group relative to the adjacent rings can significantly influence these characteristics. The primary conformers of interest are the s-cis (or synperiplanar) and s-trans (or antiperiplanar) forms, which are defined by the dihedral angle between the carbonyl bond and the adjacent bond of the cyclopropyl ring.

Conformational Analysis

Computational studies on cyclopropyl methyl ketone have consistently shown that the molecule exists predominantly in two planar conformations: s-cis and s-trans. The s-cis conformer, where the carbonyl group and the methyl group are eclipsed, is found to be the global energy minimum. The s-trans conformer represents a local energy minimum.[1][2] This preference for the s-cis conformation is attributed to favorable electronic interactions between the carbonyl group and the cyclopropane ring.

The puckered nature of the cyclobutane ring introduces additional complexity to the conformational landscape of this compound. However, the fundamental s-cis and s-trans relationship between the carbonyl and the cyclopropyl ring is expected to be the dominant factor in determining the lowest energy conformers.

Data Presentation

The following table summarizes the calculated relative energies and key dihedral angles for the s-cis and s-trans conformers of cyclopropyl methyl ketone, which serves as a model for this compound. The data is based on ab initio and DFT calculations reported in the literature.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C=O-C-C)
s-cis0.00~0°
s-trans1.0 - 2.0~180°

Note: The relative energy values can vary depending on the level of theory and basis set used in the calculations.

Experimental Protocols

The computational data presented in this guide is derived from methodologies commonly employed for the conformational analysis of cyclic ketones. A typical experimental protocol for a DFT analysis involves the following steps:

  • Conformer Generation: Initial structures of the possible conformers, primarily the s-cis and s-trans forms, are generated. For this compound, the different puckering conformations of the cyclobutane ring would also be considered in a more detailed study.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G*.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Torsional Potential Energy Surface Scan: To map the energy landscape for the interconversion of conformers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angle (in this case, the C-C-C=O dihedral angle).

Mandatory Visualization

The following diagrams illustrate the logical workflow of a comparative DFT analysis and the relationship between the key conformers.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output start Initial Molecular Structure (this compound) conf_gen Conformer Generation (s-cis, s-trans, etc.) start->conf_gen geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_gen->geom_opt pes Potential Energy Surface conf_gen->pes freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Higher Level of Theory) geom_opt->spe_calc geom_param Geometric Parameters (Dihedral Angles, Bond Lengths) geom_opt->geom_param rel_energy Relative Energies freq_calc->rel_energy spe_calc->rel_energy comparison Comparative Analysis rel_energy->comparison geom_param->comparison pes->comparison

Caption: Workflow of a comparative DFT analysis.

Conformer_Relationship s_cis s-cis (Global Minimum) transition_state Transition State s_cis->transition_state Rotation s_trans s-trans (Local Minimum) s_trans->transition_state Rotation transition_state->s_cis Rotation transition_state->s_trans Rotation

Caption: Energy relationship between conformers.

References

Assessing the Novelty of Cyclobutyl(cyclopropyl)methanone in Chemical Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclobutyl(cyclopropyl)methanone against structurally similar ketones. Due to the limited availability of published experimental data for this compound, this document outlines a comprehensive experimental plan to elucidate its properties and compares them with known data of selected analogs. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this novel ketone.

Introduction

This compound (CAS No. 14114-01-3) is a unique ketone featuring two distinct cycloalkyl rings, a cyclobutyl and a cyclopropyl group, attached to a carbonyl carbon. While the individual cyclopropyl and cyclobutyl moieties are well-studied in organic chemistry and medicinal chemistry, their combination in this specific arrangement is not extensively documented in peer-reviewed literature.[1] This guide aims to assess its novelty by comparing its predicted and experimentally determined properties with those of commercially available analogs: dicyclopropyl methanone, dicyclobutyl methanone, cyclopropyl methyl ketone, and cyclobutyl methyl ketone.

Comparative Data of this compound and Its Analogs

A comprehensive comparison of the physicochemical properties of this compound and its analogs is crucial for understanding its unique characteristics. The following table summarizes the available and proposed experimental data.

PropertyThis compoundDicyclopropyl MethanoneDicyclobutyl MethanoneCyclopropyl Methyl KetoneCyclobutyl Methyl Ketone
Molecular Formula C₈H₁₂O[2]C₇H₁₀OC₉H₁₄OC₅H₈OC₆H₁₀O
Molecular Weight ( g/mol ) 124.18[2]110.15138.2184.1298.14
Boiling Point (°C) To be determined161-162Not available114137-139
Density (g/mL at 25°C) To be determined0.97Not available0.8490.902
Refractive Index (n20/D) To be determined1.467Not available1.4241.432
1H NMR (CDCl₃, ppm) See Proposed Experimental ProtocolSee Literature DataNot availableSee Literature DataSee Literature Data
13C NMR (CDCl₃, ppm) See Proposed Experimental ProtocolSee Literature DataNot availableSee Literature DataSee Literature Data
IR (C=O stretch, cm⁻¹) ~1700 (Predicted)[1]~1695Not available~1690~1715
Purity (%) To be determined>98 (Commercial)>95 (Commercial)>99 (Commercial)>98 (Commercial)

Experimental Protocols

To address the data gap for this compound, the following experimental protocols are proposed.

Synthesis of this compound

A potential synthetic route for this compound is the Friedel-Crafts acylation of cyclopropane with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Procedure:

  • To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add cyclobutanecarbonyl chloride dropwise.

  • Bubble cyclopropane gas through the reaction mixture for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Characterization

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

    • Predicted ¹H NMR of this compound: Signals for the cyclopropyl protons are expected in the upfield region (δ 0.5-1.5 ppm), while the cyclobutyl protons will likely appear at slightly lower field (δ 1.5-3.0 ppm). The methine proton adjacent to the carbonyl group is expected to be the most downfield signal among the aliphatic protons.[1]

    • Predicted ¹³C NMR of this compound: The carbonyl carbon is expected to resonate around δ 200-210 ppm. The carbons of the cyclobutyl and cyclopropyl rings will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • The characteristic C=O stretching frequency for a ketone is expected in the range of 1680-1720 cm⁻¹.[1]

  • Mass Spectrometry (MS):

    • The mass spectrum will be obtained using an electron ionization (EI) mass spectrometer.

    • The molecular ion peak (M⁺) should be observed at m/z = 124. Key fragmentation patterns would involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions.

2. Physicochemical Property Determination:

  • Boiling Point: Determined using a micro-boiling point apparatus.

  • Density: Measured using a pycnometer.

  • Refractive Index: Measured using a refractometer at 20°C.

  • Purity: Assessed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Biological Activity Screening

To assess the potential biological relevance of this compound, a preliminary screening of its activity in relevant assays is proposed.

1. Enzyme Inhibition Assay:

  • Target Selection: Based on the structural features (e.g., strained rings), enzymes involved in metabolic pathways or those with known interactions with small cyclic molecules could be selected (e.g., cytochrome P450 enzymes).

  • Assay Principle: A suitable in vitro enzyme inhibition assay will be employed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the selected enzyme.

2. Cytotoxicity Assay:

  • Cell Lines: A panel of cancer cell lines and a normal cell line will be used to assess the cytotoxic potential of the compound.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay will be used to determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).

Visualizations

Proposed Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Cyclobutanecarbonyl Chloride + Cyclopropane reaction Friedel-Crafts Acylation (AlCl3) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms phys_props Physical Properties (BP, Density, nD) product->phys_props purity Purity (GC/HPLC) product->purity

Caption: Proposed workflow for the synthesis and characterization of this compound.

Comparative Signaling Pathway (Hypothetical)

Given the novelty of this compound, no specific signaling pathways have been elucidated. However, based on the known biological activities of some ketones, a hypothetical pathway involving enzyme inhibition is presented.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway ketone This compound inhibition Inhibition ketone->inhibition enzyme Target Enzyme (e.g., CYP450) product Metabolite enzyme->product response Altered Cellular Response enzyme->response substrate Substrate substrate->enzyme inhibition->enzyme

Caption: Hypothetical signaling pathway illustrating enzyme inhibition by this compound.

Conclusion

This compound represents a novel chemical entity with limited characterization in the existing scientific literature. This guide provides a framework for its systematic investigation by proposing detailed experimental protocols for its synthesis, characterization, and preliminary biological screening. The comparative data, both existing for its analogs and proposed for the title compound, will enable researchers to objectively assess its properties and potential for applications in drug discovery and materials science. Further experimental validation is crucial to fully understand the novelty and utility of this intriguing molecule.

References

Safety Operating Guide

Proper Disposal of Cyclobutyl(cyclopropyl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of cyclobutyl(cyclopropyl)methanone, a flammable ketone that requires careful management as hazardous waste. Adherence to these procedures is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be familiar with the inherent hazards of this compound. This compound is a flammable liquid and vapor (H226) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any potential sources of ignition such as open flames, sparks, or hot surfaces.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

  • Collect all waste containing this compound in a designated, compatible waste container.

  • Do not mix this waste with other incompatible chemical waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases.[3]

  • Aqueous waste should be collected separately from organic solvent waste.

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with flammable organic liquids, and has a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste."[4][5]

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[4][5]

    • An indication of the hazards (e.g., "Flammable," "Irritant")[5]

    • The accumulation start date (the date the first drop of waste is added to the container).[4][5][6]

    • The name and address of the generating laboratory.[4][7]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • It is good practice to use secondary containment to prevent spills.[4]

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]

Step 4: Arranging for Disposal

  • Once the container is full or the accumulation time limit set by your institution or local regulations is reached, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with accurate information about the waste composition.

Quantitative Data for Flammable Ketone Waste (Representative)
ParameterGuideline/ValueRationale
Container Headspace 10% of total volumeTo accommodate for potential vapor expansion and prevent spills.[8]
Satellite Accumulation Time Typically up to 1 year for partially filled containersAdherence to institutional and local regulations for temporary storage of hazardous waste.[9]
pH of Aqueous Waste Must be between 5.0 and 12.5 for drain disposal (if permissible)To prevent corrosion of plumbing and adverse reactions in the sewer system. Note: Organic solvents like this compound should not be drain disposed.

Visualizing the Disposal Workflow and Safety Protocols

To further clarify the procedures, the following diagrams illustrate the decision-making process for disposal and the logical flow of safety and handling protocols.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select Compatible Container segregate->container label_container Label Container Correctly container->label_container store Store in SAA label_container->store monitor Monitor Accumulation store->monitor full Container Full? monitor->full full->monitor No contact_ehs Contact EHS/Contractor full->contact_ehs Yes end Waste Picked Up contact_ehs->end

Caption: Disposal workflow for this compound.

SafetyProtocol cluster_hazard Hazard Identification cluster_handling Safe Handling cluster_emergency Emergency Response identify Identify Hazards: - Flammable (H226) - Irritant (H315, H319, H335) ppe Wear Required PPE identify->ppe ventilation Use in Well-Ventilated Area identify->ventilation ignition Avoid Ignition Sources identify->ignition spill Spill Containment ppe->spill exposure First Aid for Exposure ventilation->exposure fire Fire Suppression ignition->fire

Caption: Safety and handling protocol for this compound.

References

Safeguarding Your Research: A Guide to Handling Cyclobutyl(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclobutyl(cyclopropyl)methanone, a valuable building block in organic synthesis. The following procedures for operations and disposal are designed to minimize risk and ensure regulatory compliance, fostering a culture of safety and responsibility in your laboratory.

Hazard Identification and Personal Protective Equipment

Based on the hazard profiles of similar ketones, this compound should be treated as a hazardous substance. The primary risks include flammability and irritation upon contact. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.Protects against splashes and vapors which can cause serious eye irritation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves, inspected before use.Prevents skin contact which can lead to irritation.
Body Protection Laboratory CoatStandard flame-retardant lab coat.Protects skin and personal clothing from splashes.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood.Minimizes inhalation of vapors which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe utilization of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_transfer Transfer Compound in Fume Hood prep_materials->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction handling_monitoring Monitor Reaction Progress handling_reaction->handling_monitoring cleanup_quench Quench Reaction (if necessary) handling_monitoring->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via Certified Facility cleanup_decontaminate->cleanup_dispose

Figure 1. Workflow for the safe handling and disposal of this compound.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional.

Waste Management Protocol

  • Segregation:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless it is part of a validated quenching or neutralization procedure.

    • Contaminated materials such as gloves, pipette tips, and wipes should also be collected as hazardous waste.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components of the mixture.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][5]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a certified environmental management company.[6][7]

    • Never dispose of this compound down the drain or in regular trash.[6][8]

    • Empty containers that have held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, empty container can then be disposed of as regular trash.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.